Active-Mono-Sulfone-PEG8-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53NO14S/c1-30-3-9-34(10-4-30)53(43,44)29-31(2)36(41)32-5-7-33(8-6-32)37(42)38-12-14-46-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-45-13-11-35(39)40/h3-10H,2,11-29H2,1H3,(H,38,42)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYREZMWSVJNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53NO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Active-Mono-Sulfone-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active-Mono-Sulfone-PEG8-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers advantageous properties such as enhanced solubility and biocompatibility. Its key feature is the presence of two distinct reactive moieties: a vinyl sulfone group and a terminal carboxylic acid. This dual functionality allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
This guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways.
Core Properties of this compound
The structural and chemical properties of this compound are central to its utility as a molecular linker.
Physicochemical and Structural Data
The following table summarizes the key quantitative data available for this compound. It is important to note that while some specifications are provided by suppliers, detailed experimental characterization such as pKa and LogP are not widely published.
| Property | Value | Source(s) |
| Chemical Name | 1-oxo-1-(4-(2-(tosylmethyl)acryloyl)phenyl)-5,8,11,14,17,20,23,26-octaoxa-2-azanonacosan-29-oic acid | [3] |
| Molecular Formula | C₃₇H₅₃NO₁₄S | [2][3] |
| Molecular Weight | 767.88 g/mol | [2][3] |
| Exact Mass | 767.3187 | [3] |
| CAS Number | 2055048-45-6 | [2][3] |
| Solubility | Soluble in DMSO | MedKoo |
| Appearance | White to off-white solid | MedKoo |
| Purity | Typically >95% (supplier dependent) | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and protected from light.[3] | [3] |
Functional Properties and Reactivity
The utility of this compound is defined by its two reactive functional groups:
-
Vinyl Sulfone Group: This group is an electrophile that reacts selectively with nucleophiles. It exhibits a strong preference for reaction with thiol groups (present in cysteine residues of proteins) via a Michael addition, forming a stable thioether bond.[4] This reaction is most efficient at neutral to slightly acidic pH and is favored over reactions with other nucleophiles like amines (lysine residues).[5] The resulting thioether linkage is notably more stable than those formed by maleimide-based reagents, showing resistance to deconjugation in the presence of other thiols.[5]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines to form a stable amide bond.
The PEG8 (polyethylene glycol with eight ethylene (B1197577) oxide units) spacer confers several desirable properties to the linker and the final conjugate:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or protein ligands.[6]
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system.[6]
-
Flexibility and Spacer Length: The length and flexibility of the PEG8 chain provide adequate spacing between the two conjugated molecules, which can be critical for maintaining their biological activity, for instance, in enabling the proper orientation of the two ends of a PROTAC molecule.[6]
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is ideally suited for this purpose, allowing for the linkage of a target protein-binding ligand and an E3 ligase-binding ligand.
Below is a logical workflow for the synthesis of a PROTAC using this linker.
Experimental Protocols
The following are detailed, generalized methodologies for the use of this compound in bioconjugation.
Protocol 1: Conjugation to a Thiol-Containing Protein/Peptide
This protocol describes the reaction of the vinyl sulfone moiety with a cysteine residue.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: e.g., 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free the thiol, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching solution in excess to react with any unreacted vinyl sulfone groups. Incubate for 30 minutes.
-
Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Conjugation to an Amine-Containing Molecule (Two-Step)
This protocol describes the activation of the carboxylic acid and subsequent reaction with a primary amine.
Materials:
-
Amine-containing molecule
-
This compound (or a pre-formed sulfone-conjugate from Protocol 1)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Quenching solution: e.g., 1 M Tris or hydroxylamine, pH 8.0
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Linker/Conjugate Preparation: Dissolve the this compound (or the product from Protocol 1) in anhydrous DMSO or DMF.
-
Activation: In a separate tube, dissolve EDC and NHS in the Activation Buffer. Add a 1.5 to 2-fold molar excess of both EDC and NHS to the linker/conjugate solution.
-
Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Amine Molecule Preparation: Dissolve the amine-containing molecule in the Coupling Buffer.
-
Coupling Reaction: Add the activated linker solution to the amine-containing molecule solution.
-
Incubation for Coupling: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching: Add the quenching solution to react with any unreacted NHS-esters. Incubate for 30 minutes.
-
Purification: Purify the final conjugate using an appropriate method such as reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Signaling Pathway Context: The Ubiquitin-Proteasome System
When used in a PROTAC, this compound facilitates the hijacking of the ubiquitin-proteasome system (UPS). The diagram below illustrates this pathway.
Conclusion
This compound is a potent and versatile heterobifunctional linker. Its well-defined reactivity, combined with the beneficial properties of the PEG spacer, makes it an essential tool for the construction of sophisticated bioconjugates. For professionals in drug development, particularly in the burgeoning field of targeted protein degradation, a thorough understanding of its properties and applications is crucial for the design of novel and effective therapeutic agents. While detailed, publicly available quantitative data remains somewhat limited, the principles of its reactivity are well-established, allowing for its effective implementation in research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
The Architectural Versatility of Active-Mono-Sulfone-PEG8-acid: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, properties, and applications of Active-Mono-Sulfone-PEG8-acid, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a structured overview of its chemical and physical characteristics.
Core Chemical Structure and Properties
This compound, with the chemical formula C37H53NO14S and a molecular weight of approximately 767.88 g/mol , is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2] Its structure is characterized by two key reactive moieties at either end of an eight-unit polyethylene glycol chain: a terminal carboxylic acid and a mono-sulfone group.
The PEG8 linker itself imparts favorable physicochemical properties to the parent molecule, such as increased hydrophilicity and flexibility.[3] This can enhance the solubility and cell permeability of the resulting conjugate, which are often challenges in the development of large and complex molecules like PROTACs.[3][4]
The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, typically found in protein ligands, through the formation of a stable amide bond. The mono-sulfone group is a Michael acceptor that readily reacts with thiol groups, such as those on cysteine residues within proteins, forming a stable thioether linkage.[5][6] This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C37H53NO14S | [1] |
| Molecular Weight | 767.88 g/mol | [1][2] |
| CAS Number | 2055048-45-6 | [1] |
| IUPAC Name | 1-oxo-1-(4-(2-(tosylmethyl)acryloyl)phenyl)-5,8,11,14,17,20,23,26-octaoxa-2-azanonacosan-29-oic acid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
Experimental Protocols
The utility of this compound lies in its ability to link two distinct molecules. Below are detailed protocols for the two primary conjugation reactions it undergoes.
Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid
This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein ligand). The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, activates the carboxylic acid to form a more stable amine-reactive intermediate.[1][7]
Materials:
-
This compound
-
Amine-containing molecule (e.g., ligand for protein of interest)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., preparative HPLC)
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
Dissolve the amine-containing molecule in the appropriate buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the this compound solution with a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-containing Molecule:
-
Add the amine-containing molecule to the activated linker solution. The molar ratio of the amine-containing molecule to the linker should be optimized, but a 1:1 to 1:3 ratio is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as preparative reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
Characterize the final product by methods such as LC-MS and NMR to confirm its identity and purity.
-
Thioether Bond Formation via Michael Addition of the Sulfone Group
This protocol describes the conjugation of the sulfone moiety of the this compound conjugate to a thiol-containing molecule (e.g., a cysteine-containing peptide or protein).
Materials:
-
Purified conjugate from the previous step (containing the active sulfone group).
-
Thiol-containing molecule.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0.
-
Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Protocol:
-
Preparation of Reactants:
-
Dissolve the purified conjugate containing the active sulfone in the Reaction Buffer.
-
Dissolve the thiol-containing molecule in the Reaction Buffer. If the thiol is part of a protein with disulfide bonds that need to be reduced, pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before proceeding.
-
-
Conjugation Reaction:
-
Add the sulfone-containing conjugate to the thiol-containing molecule solution. A molar excess of the sulfone-containing conjugate (e.g., 5-20 fold) is often used to ensure complete reaction with the thiol.
-
The reaction is typically carried out at a pH between 7.0 and 8.0, as the thiolate anion is the more nucleophilic species.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent in molar excess to react with any unreacted sulfone groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and quenching reagents.
-
Analyze the final product for purity and identity using appropriate analytical techniques.
-
Application in PROTAC Development: A Workflow
This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[8] A typical workflow for developing a PROTAC using this linker is depicted below.
The workflow begins with the selection of a ligand for the target protein of interest and a ligand for an E3 ubiquitin ligase. This compound is then used to chemically link these two ligands. The resulting PROTAC molecule can then be introduced into a cellular system where it facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. A key feature of PROTACs is their catalytic nature; after the degradation of the target protein, the PROTAC is released and can engage another target protein molecule.[9]
Conclusion
This compound is a highly versatile and enabling chemical tool for the development of sophisticated bioconjugates. Its well-defined structure, featuring a flexible PEG spacer and two distinct reactive handles, allows for the controlled and efficient linkage of different molecular entities. This is particularly valuable in the rapidly advancing field of targeted protein degradation, where the linker plays a critical role in the efficacy of PROTACs. The detailed protocols and workflow provided in this guide are intended to support researchers in harnessing the full potential of this important molecule in their drug discovery and development endeavors.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biotium.com [biotium.com]
- 6. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05650J [pubs.rsc.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. sketchviz.com [sketchviz.com]
The Influence of PEG8 Linkers on Solubility and Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of linker technology is paramount in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker modalities, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone for optimizing drug properties. This technical guide provides an in-depth examination of the role of an eight-unit PEG linker (PEG8) in enhancing the solubility and modulating the pharmacokinetic profiles of conjugated drugs.
The Pivotal Role of PEGylation in Drug Conjugate Design
PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to improve the physicochemical and pharmacological properties of biotherapeutics.[1] The hydrophilic and flexible nature of the PEG chain imparts several key advantages:
-
Enhanced Solubility: Many potent cytotoxic payloads and small molecule inhibitors are highly hydrophobic, leading to challenges in formulation and a propensity for aggregation.[2] PEG linkers, through their ether oxygens, form a hydration shell around the drug, significantly increasing its aqueous solubility.[3] This is crucial for preventing aggregation, which can negatively impact manufacturing, stability, and safety.[4]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces renal clearance, thereby prolonging its circulation half-life.[4] The PEG chain can also shield the drug from enzymatic degradation and recognition by the immune system.[1]
-
Reduced Immunogenicity: By masking potential epitopes on the drug or protein, PEGylation can lower the risk of an immune response.[1]
-
Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the use of discrete, monodisperse PEG linkers like PEG8 allows for the production of more homogeneous conjugates with a consistent DAR, leading to improved batch-to-batch reproducibility and a more predictable safety profile.[5]
Impact of PEG8 on Solubility
The inclusion of a PEG8 linker can dramatically enhance the aqueous solubility of hydrophobic molecules. While precise fold-increase is compound-dependent, the trend of increased solubility with PEGylation is well-documented.
Quantitative Data on Solubility Enhancement
Studies have shown that increasing the molecular weight of PEG in solid dispersions leads to higher phase solubility of the drug.[6] For instance, the saturated solubility of Simvastatin was significantly increased from 8.74 µg/mL to 24.83 µg/mL in an optimized solid dispersion containing a high molecular weight PEG.[6] Another study demonstrated that novel PEG-based surfactants (PEGosomes) could increase the solubility of the poorly soluble drug probucol (B1678242) by over 84,000-fold.[7] While not specific to PEG8, these examples underscore the profound impact of PEG on solubility. A case study by a biopharmaceutical partner highlighted that replacing a non-PEG linker with a monodisperse Mal-PEG8-COOH linker resulted in a 10-fold increase in the solubility of an ADC candidate, transforming it from a non-viable to a clinically promising therapeutic.
| Parameter | Observation | Significance | Reference(s) |
| Aqueous Solubility | PEGylation significantly increases the solubility of hydrophobic payloads. | Overcomes formulation challenges, prevents aggregation, and improves stability. | [2][6][7] |
| Aggregation | A PEG8 linker was shown to cause a 6-fold reduction in ADC aggregation after seven days in serum. | Enhances manufacturing feasibility and reduces potential immunogenicity. |
Influence of PEG8 on Pharmacokinetics
The length of the PEG linker is a critical determinant of an ADC's pharmacokinetic profile. A sufficient PEG length is necessary to effectively shield the hydrophobic payload and improve its systemic exposure.
Comparative Pharmacokinetic Data
Research on ADCs with varying PEG linker lengths has demonstrated that increasing the number of PEG units generally leads to decreased clearance and increased exposure, with a plateau effect observed around PEG8. This suggests that a PEG8 linker provides an optimal balance, achieving near-maximal pharmacokinetic benefits without the potential for reduced potency that can be associated with very long linkers.[5][8]
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [5] |
| PEG2 | ~10 | [5] |
| PEG4 | ~7 | [5] |
| PEG8 | ~5 | [5] |
| PEG12 | ~5 | [5] |
| PEG24 | ~5 | [5] |
Data adapted from a study comparing ADCs with a drug-to-antibody ratio (DAR) of 8.[5]
These data indicate that clearance rates decrease significantly up to a PEG8 linker, after which further increases in PEG length offer diminishing returns in this specific context.[5] This positions PEG8 as an efficient choice for optimizing the pharmacokinetic profile of ADCs.
PEG8 in Approved Therapeutics: The Case of Zynlonta®
The practical utility of the PEG8 linker is exemplified by its incorporation into the FDA-approved ADC, Zynlonta® (loncastuximab tesirine-lpyl).[9][10] Zynlonta® is used to treat relapsed or refractory large B-cell lymphoma.[11]
Structure and Function of the Zynlonta® Linker
The linker in Zynlonta® is a sophisticated construct that includes:
-
A maleimide group for covalent attachment to the antibody.[9]
-
A monodisperse PEG8 chain to enhance solubility and improve the pharmacokinetic profile.[9]
-
A protease-cleavable valine-alanine dipeptide , which is designed to be stable in circulation but is cleaved by lysosomal enzymes upon internalization into the target cancer cell.[9][11]
The inclusion of the PEG8 linker in Zynlonta® highlights its critical role in enabling the successful development of a clinically effective ADC by balancing the hydrophobicity of the potent pyrrolobenzodiazepine (PBD) dimer payload.[9][10]
Role of PEG8 in PROTACs
In the field of PROTACs, the linker is not merely a spacer but plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[12] The length and flexibility of the linker are critical for achieving the optimal orientation for ubiquitination and subsequent degradation of the target protein.[13]
PEG linkers, including PEG8, are frequently used in PROTAC design to improve solubility and provide the necessary flexibility for ternary complex formation.[12][] The optimal PEG linker length is highly dependent on the specific target and E3 ligase pair.[7]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the impact of a PEG8 linker on solubility and pharmacokinetics.
In Vitro Solubility Assessment: Kinetic Solubility Assay by Nephelometry
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.
Objective: To determine the concentration at which a compound, solubilized in DMSO, begins to precipitate when diluted into an aqueous buffer.
Materials:
-
Test compound and reference compounds (one highly soluble, one poorly soluble).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
96- or 384-well microplates.
-
Laser nephelometer.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of compound concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[15]
-
Measurement: Measure the light scattering of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitate.[16][17]
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[18]
In Vitro Linker Stability Assessment: Plasma Stability Assay using LC-MS/MS
This assay evaluates the stability of the drug-linker in plasma over time.
Objective: To quantify the amount of intact ADC and any released payload after incubation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC).
-
Human, rat, or mouse plasma (with anticoagulant).
-
Phosphate Buffered Saline (PBS).
-
Protein A or anti-human IgG magnetic beads for immunocapture.[19]
-
Digestion enzyme (e.g., papain) to cleave the linker for payload quantification, if necessary.[20]
-
LC-MS/MS system.
Procedure:
-
Incubation: Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation (Immunocapture):
-
Add protein A or anti-human IgG magnetic beads to the plasma samples to capture the ADC.[19]
-
Wash the beads to remove unbound plasma proteins.
-
-
Analysis of Intact ADC:
-
Elute the ADC from the beads using an acidic buffer.
-
Analyze the eluate by LC-MS to determine the concentration of the intact ADC.
-
-
Analysis of Released Payload:
-
To quantify the payload still attached to the antibody, the captured ADC can be treated with an enzyme (like papain) to release the linker-payload.[20]
-
Alternatively, the plasma supernatant (after removal of the ADC) can be analyzed for free payload.
-
Precipitate proteins from the plasma sample (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the free payload.
-
-
Data Analysis: Plot the concentration of the intact ADC and released payload over time to determine the stability of the linker.
In Vivo Pharmacokinetic Study in Rodents
This study determines the pharmacokinetic profile of the ADC in a living organism.
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Materials:
-
Antibody-Drug Conjugate (ADC).
-
Rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing vehicle (e.g., sterile PBS).
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents at a specified concentration (e.g., 3 mg/kg).[5]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Quantify the concentration of the free payload in the plasma using LC-MS/MS.
-
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate the pharmacokinetic parameters from the concentration-time data.[21]
Visualizations of Key Processes
Diagrams created using the DOT language for Graphviz can effectively illustrate complex biological and experimental workflows.
Mechanism of Action of a PEGylated Antibody-Drug Conjugate
Caption: General mechanism of action for a PEGylated antibody-drug conjugate (ADC).
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for the pharmacokinetic analysis of an ADC in rodents.
Conclusion
The incorporation of a PEG8 linker is a highly effective strategy for enhancing the solubility and optimizing the pharmacokinetic profile of drug conjugates. The available data demonstrates that PEG8 often provides a favorable balance of improved systemic exposure and maintained potency, making it a valuable tool for the development of next-generation ADCs and PROTACs. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these properties, enabling researchers to make data-driven decisions in the design of novel therapeutics.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. purepeg.com [purepeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. skemman.is [skemman.is]
- 8. benchchem.com [benchchem.com]
- 9. Zynlonta (loncastuximab tesirine-lpyl) | BroadPharm [broadpharm.com]
- 10. Zynlonta (Loncastuximab Tesirine-lpyl for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. A Whole body Physiologically based Pharmacokinetic Model for Antibody drug conjugates - model development and validation in rat [page-meeting.org]
The Core Principles of PEG Linkers in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1][2] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of the productive ternary complex essential for protein degradation.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[2][3]
This technical guide delves into the fundamental principles of utilizing PEG linkers in PROTAC synthesis, providing a comprehensive resource for researchers in the field of targeted protein degradation.
The Multifaceted Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a balance of hydrophilicity and flexibility.[2] This characteristic is instrumental in overcoming common challenges in PROTAC development, such as the poor solubility and limited cell permeability often associated with these large and lipophilic molecules.[2]
Enhancing Solubility and Physicochemical Properties
A primary advantage of incorporating PEG chains into PROTACs is the significant enhancement of their aqueous solubility.[3][] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This increased solubility is not only crucial for ease of handling and formulation but also for improving oral absorption and pharmacokinetic profiles.[2] The use of PEG motifs, often in combination with alkyl chains, allows for the fine-tuning of key physicochemical properties like topological polar surface area (TPSA) and lipophilicity, which are critical for a molecule's drug-like characteristics.[2][5]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can potentially hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a compensatory advantage.[2] Flexible PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact and less polar structure that can more readily traverse the cell membrane.[2] However, an excessive number of PEG units can lead to decreased cellular uptake.[2] Therefore, the optimal PEG linker length must be empirically determined for each specific PROTAC system.
Critical Impact of Linker Length on Ternary Complex Formation
The length of the PEG linker is a paramount factor that directly governs the formation and stability of the POI-PROTAC-E3 ligase ternary complex—a prerequisite for target ubiquitination and subsequent degradation.[1][]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[7]
-
Too long: Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer.[] It can also lead to a decrease in potency due to a higher entropic penalty upon binding.[8]
The optimal linker length is therefore a delicate balance that must be determined experimentally for each new PROTAC. Studies have shown that for some targets, a minimum linker length is required to observe any degradation, with potency increasing up to an optimal length and then decreasing.[5] For example, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[5]
Data Presentation: The Impact of Linker Composition and Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the effect of linker modifications on PROTAC performance, as measured by half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Comparison of Alkyl vs. PEG Linkers on CRBN Degradation
| Linker Composition | Degradation of CRBN in HEK293T cells | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | [9] |
| Three PEG units | Weak degradation | [5] |
Table 2: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 12 | No degradation | [5] |
| 12 - 29 | Submicromolar degradation | [5] |
Table 3: Illustrative Data on the Impact of PEG Linker Length on PROTAC Potency
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 2 PEG units | 50 | 95 | [2] (Illustrative) |
| BRD4 | 4 PEG units | 25 | 98 | [2] (Illustrative) |
| BRD4 | 8 PEG units | 75 | 90 | [2] (Illustrative) |
Note: DC50 and Dmax values are cell-line dependent and the data in Table 3 is illustrative, compiled from various sources in the literature.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).[2]
-
E3 ligase ligand with a complementary functional group.[2]
-
Bifunctional PEG linker (e.g., amine-PEG-acid, azide-PEG-alkyne).
-
Coupling reagents (e.g., HATU, HOBt for amide bond formation; copper catalyst for click chemistry).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Activation of Carboxylic Acid: If using an acid-functionalized component (either on the ligand or the linker), dissolve it in an anhydrous solvent (e.g., DMF). Add a coupling reagent (e.g., HATU) and an activator (e.g., HOBt) and stir at room temperature for 30 minutes to form the active ester.
-
Coupling Reaction: To the activated species, add the amine-functionalized component. The reaction is typically stirred at room temperature overnight.
-
Click Chemistry (if applicable): For azide-alkyne cycloaddition, dissolve the azide- and alkyne-functionalized components in a suitable solvent system (e.g., t-BuOH/H2O). Add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). The reaction is typically stirred at room temperature.[5]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction if necessary. Remove the solvent under reduced pressure. The crude product is then purified using an appropriate technique, such as silica gel column chromatography or preparative HPLC, to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and analytical HPLC.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[9]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[2]
Procedure:
-
Assay Setup: In a microplate, add the labeled POI (e.g., with a donor fluorophore), the labeled E3 ligase (e.g., with an acceptor fluorophore), and a serial dilution of the PROTAC compound in an appropriate assay buffer.[2]
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[2]
-
Measurement: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC design and function.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for PROTACs.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. While the "trial and error" approach to linker design has been historically prevalent, it is gradually being supplanted by more structure-guided and rational strategies.[2] Continued advancements in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to Linkerology and Advanced Linker Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paradigm of targeted therapeutics has been revolutionized by the advent of sophisticated drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the success of these modalities is the linker, a seemingly simple bridge that dictates the stability, efficacy, and safety of the entire construct. "Linkerology," the science of linker design and optimization, has thus emerged as a critical discipline in modern drug development. This guide provides an in-depth exploration of the core principles of linkerology, detailing the nuances of advanced linker design, presenting key quantitative data, outlining essential experimental protocols, and visualizing complex concepts to empower researchers in their quest for more effective and safer targeted therapies.
Introduction to Linkerology: More Than Just a Spacer
Linkerology is the systematic study and application of chemical linkers to covalently connect two or more distinct molecular entities, thereby creating a conjugate with a desired biological function.[1] In the context of drug development, linkers are the linchpin that connects a targeting moiety (e.g., a monoclonal antibody) to a functional payload (e.g., a cytotoxic agent or an E3 ligase ligand).[2] The ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently release the payload at the site of action.[2][3] The physicochemical properties of the linker, such as its length, flexibility, and polarity, are critical design parameters that influence the overall solubility, stability, and pharmacokinetic profile of the conjugate.[1][4]
Core Principles of Advanced Linker Design
The rational design of a linker is a multi-parameter optimization process. Key considerations include the choice between cleavable and non-cleavable strategies, the mechanism of payload release, and the impact on the overall properties of the conjugate.
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
The primary classification of linkers is based on their mechanism of payload release.[2]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers that are prevalent in the target microenvironment, such as enzymes, pH, or redox potential.[3] This strategy allows for controlled release of the payload upon reaching the target cell.[5]
-
Enzyme-Sensitive Linkers: These often incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are overexpressed in tumor cells.[3] The valine-citrulline (Val-Cit) dipeptide is a classic example, known for its high plasma stability and efficient intracellular cleavage.[2]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[3]
-
Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]
-
-
Non-Cleavable Linkers: These linkers form a stable bond between the targeting moiety and the payload.[6] The release of the payload relies on the complete degradation of the antibody backbone within the lysosome after internalization.[] This approach generally leads to higher plasma stability and a reduced "bystander effect," where the payload diffuses to and kills neighboring antigen-negative cells.[6][] Thioether linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are commonly used non-cleavable linkers.[3]
Figure 1: Classification of Linker Technologies.
Linkerology in Action: ADCs and PROTACs
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The choice of linker is paramount to achieving a wide therapeutic window. A stable linker prevents premature release of the toxin, while efficient cleavage at the tumor site maximizes efficacy.[8] The "bystander effect" is a key consideration in ADC design. Cleavable linkers can release membrane-permeable payloads that can kill adjacent tumor cells, which is advantageous in heterogeneous tumors.[2] Non-cleavable linkers, conversely, limit the bystander effect, potentially reducing toxicity to healthy tissues.[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[10][11] The linker in a PROTAC is not just a spacer; its length, rigidity, and attachment points are critical for achieving a productive ternary complex geometry.[4] The design of the linker can significantly impact the efficacy and selectivity of the PROTAC.[12]
Figure 2: Mechanism of Action of a PROTAC.
Quantitative Data on Linker Performance
The selection of a linker is heavily influenced by quantitative data from preclinical studies. The following tables summarize key performance metrics for different linker types.
Table 1: Comparative In Vitro Plasma Stability of Cleavable ADC Linkers
| Linker Type | ADC Example | Species | Half-life (t1/2) | Reference |
|---|---|---|---|---|
| Hydrazone | Gemtuzumab ozogamicin | Human | ~3-4 days | [13] |
| Disulfide | IMGN901 | Human | ~7 days | [13] |
| Peptide (Val-Cit) | Brentuximab vedotin | Human | >200 hours | [13] |
| β-Glucuronide | GZ-ADC | Human | >168 hours |[13] |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| ADC | Target | Linker Type | Payload | In Vivo Model | Efficacy | Reference |
|---|---|---|---|---|---|---|
| Trastuzumab-vc-MMAE | HER2 | Peptide (Val-Cit) | MMAE | NCI-N87 Xenograft | Tumor Growth Inhibition | [14] |
| Trastuzumab-Exolinker-Exatecan | HER2 | Peptide (Exolinker) | Exatecan | NCI-N87 Xenograft | Similar to T-DXd | [14] |
| ADC with β-galactosidase linker | HER2 | β-galactosidase | MMAE | Xenograft Mouse Model | 57-58% tumor volume reduction | [15] |
| Kadcyla (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 | Xenograft Mouse Model | Not statistically significant at same dose |[15] |
Experimental Protocols
General Protocol for ADC Preparation using SMCC (Non-cleavable Linker)
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via the heterobifunctional SMCC crosslinker.[16]
-
Antibody Activation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[16]
-
Add a 5- to 20-fold molar excess of SMCC (dissolved in a compatible organic solvent like DMSO) to the antibody solution.[16]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[16]
-
Remove unreacted SMCC using a desalting column or buffer exchange.[16]
-
-
Conjugation:
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and aggregates.[16]
-
-
Characterization:
In Vitro ADC Plasma Stability Assay
This protocol provides a general method for assessing the stability of an ADC in plasma.[13][17]
-
Incubation:
-
Analysis:
-
Intact ADC Measurement: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload loss.[13][18]
-
Released Payload Measurement: Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction. Quantify the released payload by LC-MS/MS.[13]
-
-
Data Analysis:
In Vitro Cytotoxicity Assay for ADCs and PROTACs
This assay measures the ability of a conjugate to kill target cells.[19][20]
-
Cell Culture:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[19]
-
-
Treatment:
-
Viability Assessment:
-
Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).[19]
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 (the concentration that inhibits cell growth by 50%) using a non-linear regression model.
-
Figure 3: General Workflow for Linker Evaluation.
Future Directions and Conclusion
The field of linkerology is continuously evolving, with ongoing research focused on developing novel linker technologies with improved stability, selectivity, and payload release mechanisms.[21] Innovations such as dual-payload ADCs, conditionally cleavable linkers, and linkers that actively participate in the therapeutic mechanism are on the horizon. The rational design of linkers, guided by a deep understanding of their structure-activity relationships and supported by robust analytical and biological evaluation, will continue to be a cornerstone of developing the next generation of highly effective and safe targeted therapies.[4][22] This guide provides a foundational understanding of the principles and practices of linkerology, aiming to equip researchers with the knowledge to architect the next breakthrough in targeted drug delivery.
References
- 1. symeres.com [symeres.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. marinbio.com [marinbio.com]
- 21. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 22. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Dual Nature of PEGylation: A Technical Guide to Hydrophilicity and Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules by increasing their hydrophilicity and shielding them from the immune system. This modification can lead to improved pharmacokinetic and pharmacodynamic profiles. However, a growing body of evidence reveals a significant challenge: the immunogenicity of PEG itself. The formation of anti-PEG antibodies can lead to accelerated clearance of PEGylated compounds, reduced efficacy, and hypersensitivity reactions. This technical guide provides an in-depth exploration of the relationship between the hydrophilicity and immunogenicity of PEGylated compounds. It offers a comprehensive overview of the mechanisms driving the immune response to PEG, factors influencing this response, and detailed experimental protocols for its assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of PEGylation and design safer, more effective therapeutic agents.
The Role of Hydrophilicity in PEGylation
PEG is a synthetic, hydrophilic polymer that, when conjugated to a therapeutic molecule, imparts several beneficial physicochemical properties.[1] The repeating ethylene (B1197577) oxide units of PEG are highly soluble in aqueous environments, which can significantly increase the water solubility of poorly soluble drugs.[2] This enhanced hydrophilicity contributes to the "stealth" properties of PEGylated compounds, creating a hydrophilic shield that reduces non-specific interactions with proteins and cells, thereby prolonging circulation time.[3]
The physicochemical properties of PEG, which directly influence its hydrophilicity, vary with its molecular weight. As the molecular weight of PEG increases, its viscosity and melting point also increase, while its aqueous solubility and hygroscopicity (the ability to attract and hold water molecules) tend to decrease.[2][4]
Table 1: Physicochemical Properties of Various Polyethylene Glycols (PEGs)
| PEG Molecular Weight (Da) | Average Number of Ethylene Oxide Units | Physical Form at 25°C | Viscosity at 100°C (cSt) | Melting or Freezing Range (°C) | Solubility in Water (% w/w) |
| 200 | 4 | Clear, viscous liquid | 3.9 - 4.8 | Sets to a glass at approx. -65 | 100 |
| 400 | 8-9 | Clear, viscous liquid | 6.8 - 8.0 | 4 - 8 | 100 |
| 1000 | 22 | White, waxy solid | 16 - 22 | 37 - 40 | 70 |
| 2000 | 45 | White, waxy solid | 35 - 55 | 48 - 53 | 65 |
| 4000 | 90 | White, waxy solid | 110 - 170 | 54 - 58 | 62 |
| 6000 | 136 | White, waxy solid | 200 - 270 | 56 - 63 | 60 |
| 8000 | 181 | White, waxy solid | 260 - 510 | 60 - 63 | 50 |
Data compiled from various sources.[2][3][4][5]
The Immunogenicity of PEGylated Compounds
Despite its intended role in immune evasion, PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[1] This immunogenicity can have significant clinical consequences, including accelerated blood clearance (ABC) of the PEGylated drug, reduced therapeutic efficacy, and hypersensitivity reactions.[3]
Mechanisms of Anti-PEG Antibody Production
The immune response to PEGylated compounds can be triggered through two main pathways:
-
T-cell Dependent (TD) Response: In this pathway, PEG-protein conjugates are taken up by antigen-presenting cells (APCs). The protein component is processed and presented to T-helper cells, which in turn activate B-cells that recognize the PEG moiety. This leads to the production of high-affinity anti-PEG IgG antibodies and the generation of immune memory.
-
T-cell Independent (TI) Response: The repetitive structure of the PEG polymer can directly cross-link B-cell receptors on the surface of B-cells, leading to their activation without the help of T-cells. This response primarily results in the production of lower-affinity anti-PEG IgM antibodies.
Caption: T-cell dependent and independent pathways of anti-PEG antibody production.
Factors Influencing the Immunogenicity of PEG
Several factors related to the PEG molecule, the conjugated therapeutic, and the patient can influence the magnitude and nature of the anti-PEG immune response.
-
Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally associated with increased immunogenicity.[1]
-
Structure (Linear vs. Branched): Branched PEGs may offer better shielding of the core molecule and have been suggested to be less immunogenic than linear PEGs of the same total molecular weight, although this is not always consistent and depends on the specific branching architecture.[6][7]
-
PEG Density: A higher density of PEG chains on the surface of a nanoparticle or protein can enhance immune shielding but may also increase the number of epitopes available for B-cell recognition.
-
Carrier Molecule: The immunogenicity of the molecule to which PEG is attached plays a crucial role. Highly immunogenic proteins can act as carriers, promoting a T-cell dependent response against the PEG hapten.
-
Route of Administration: Subcutaneous administration is often considered more immunogenic than intravenous administration due to the higher concentration of APCs in the skin.
-
Pre-existing Antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and processed foods. These pre-existing antibodies can significantly impact the safety and efficacy of the first dose of a PEGylated therapeutic.[8][9][10]
Table 2: Influence of PEG Characteristics on Immunogenicity
| Factor | Observation | Potential Impact on Immunogenicity |
| Molecular Weight | Higher MW PEGs (>20 kDa) tend to be more immunogenic.[1] | Increased size may lead to greater recognition by the immune system. |
| Structure | Branched PEGs may provide better steric hindrance.[6] | Potentially reduced immunogenicity compared to linear PEGs of similar total MW.[6] |
| PEG Density | Higher surface density can enhance shielding. | May increase the number of epitopes, potentially leading to a stronger TI response. |
| Terminal Group | Methoxy-terminated PEGs are common. | Can be a target for anti-PEG antibodies. |
Consequences of Anti-PEG Immunity
The presence of anti-PEG antibodies can lead to several adverse outcomes:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to PEGylated drugs, leading to their rapid clearance from circulation by the mononuclear phagocyte system, primarily in the liver and spleen. This significantly reduces the drug's half-life and therapeutic effect.[3]
-
Neutralization: Anti-PEG antibodies can sterically hinder the interaction of the PEGylated therapeutic with its target, thereby neutralizing its biological activity.
-
Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated drugs can activate the complement system, leading to the release of anaphylatoxins (C3a and C5a) and potentially causing hypersensitivity reactions, ranging from mild skin rashes to severe anaphylaxis.[3]
Caption: Clinical consequences of the formation of anti-PEG immune complexes.
Experimental Protocols for Assessing Immunogenicity
A thorough assessment of the immunogenicity of PEGylated compounds is crucial during drug development. This section provides detailed methodologies for key experiments.
Detection of Anti-PEG Antibodies: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.
Caption: General workflow for an anti-PEG antibody ELISA.
Protocol: Indirect ELISA for Anti-PEG IgG/IgM
Materials:
-
High-binding 96-well microplates
-
PEG-amine (e.g., NH2-PEG-OCH3, MW 5000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer: 1% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in PBS
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
Serum or plasma samples
-
Anti-PEG antibody positive and negative controls
-
HRP-conjugated goat anti-human IgG or IgM secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dissolve PEG-amine in PBS to a concentration of 10-20 µg/mL.
-
Add 100 µL of the PEG solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Dilute serum/plasma samples and controls in blocking buffer (e.g., 1:50 or 1:100).
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Assessment of Complement Activation: SC5b-9 Assay
Activation of the complement cascade can be measured by quantifying the formation of the soluble terminal complement complex (SC5b-9).
Protocol: SC5b-9 Sandwich ELISA
Materials:
-
Human serum or plasma
-
ELISA kit for human SC5b-9 (containing pre-coated plates, detection antibody, standards, etc.)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood and prepare serum or plasma according to standard procedures, avoiding repeated freeze-thaw cycles.[11]
-
Dilute samples as recommended by the kit manufacturer.
-
-
Assay Procedure (based on a typical kit protocol):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and diluted samples to the pre-coated wells.
-
Incubate for 2 hours at 37°C.[12]
-
Aspirate and wash the wells three times.
-
Add 100 µL of biotin-conjugated detection antibody.
-
Incubate for 1 hour at 37°C.[11]
-
Aspirate and wash the wells three times.
-
Add 100 µL of HRP-avidin or streptavidin-HRP.
-
Incubate for 1 hour at 37°C.[11]
-
Aspirate and wash the wells five times.
-
Add 90-100 µL of TMB substrate.
-
Incubate for 15-30 minutes at 37°C in the dark.[11]
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of SC5b-9 in the samples by interpolating their absorbance values on the standard curve.
-
In Vitro Immunogenicity Assays
3.3.1. T-Cell Proliferation Assay
This assay assesses the potential of a PEGylated compound to induce a T-cell response.
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).
-
-
Cell Culture and Stimulation:
-
Plate the labeled PBMCs in a 96-well plate.
-
Add the PEGylated compound at various concentrations.
-
Include positive (e.g., phytohemagglutinin) and negative (vehicle) controls.
-
Culture the cells for 5-7 days.[13]
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation-tracking dye.
-
3.3.2. B-Cell Activation Assay
This assay evaluates the ability of a PEGylated compound to directly activate B-cells.
Protocol:
-
Cell Preparation:
-
Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Cell Culture and Stimulation:
-
Culture the isolated B-cells in a 96-well plate.
-
Add the PEGylated compound at various concentrations.
-
Include positive (e.g., CpG oligodeoxynucleotides) and negative (vehicle) controls.
-
Culture the cells for 2-3 days.[14]
-
-
Analysis:
Conclusion and Future Perspectives
PEGylation remains a valuable tool in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. However, the immunogenicity of PEG presents a significant hurdle that must be carefully considered and addressed. A thorough understanding of the factors influencing the anti-PEG immune response and the implementation of robust immunogenicity assessment strategies are paramount for the successful development of safe and effective PEGylated therapeutics.
Future research will likely focus on the development of next-generation PEG alternatives with reduced immunogenicity, such as polymers with different backbone structures or zwitterionic modifications. Additionally, refining in vitro and in silico models to better predict the immunogenic potential of PEGylated compounds will be crucial for streamlining the drug development process. By combining innovative polymer chemistry with comprehensive immunological evaluation, the full therapeutic potential of polymer-drug conjugates can be realized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. phexcom.com [phexcom.com]
- 4. arpc-ir.com [arpc-ir.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.truegeometry.com [blog.truegeometry.com]
- 7. researchgate.net [researchgate.net]
- 8. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 9. Collection - Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - Analytical Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 15. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Technical Deep Dive into Monodisperse PEG Linkers: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the realm of bioconjugation, monodisperse Polyethylene (B3416737) Glycol (PEG) linkers have emerged as critical components for enhancing the therapeutic potential of novel drug candidates. Their precisely defined structure offers significant advantages over traditional polydisperse PEG mixtures, leading to more homogeneous conjugates with improved pharmacokinetic profiles and predictable biological activity. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of monodisperse PEG linkers, detailed experimental protocols for their use and analysis, and visualizations of their impact on biological systems.
Fundamental Characteristics of Monodisperse PEG Linkers
Monodisperse PEGs are pure compounds with a single, defined molecular weight, in contrast to polydisperse PEGs which are a mixture of polymers with an average molecular weight.[1][2] This homogeneity is a key attribute, providing batch-to-batch consistency and simplifying the characterization and conjugation processes.[3]
Physicochemical Properties
The physical and chemical properties of monodisperse PEG linkers are crucial for their function in drug delivery and bioconjugation. These properties are directly related to the number of ethylene (B1197577) glycol units in the chain.
| Property | Description | Quantitative Data |
| Molecular Weight (MW) | The exact mass of a single PEG molecule. Monodisperse PEGs have a precise molecular weight.[2] | Varies depending on the number of PEG units. For example, a PEG8 linker has a specific molecular weight.[2] |
| Polydispersity Index (PDI) | A measure of the uniformity of molecular weights in a polymer sample. For monodisperse PEGs, the PDI is equal to 1.0.[4][5] | PDI = 1.0[4][5] |
| Solubility | The ability of the PEG linker to dissolve in a solvent. PEGs are highly soluble in water and many organic solvents.[6][7] | Highly soluble in water, ethanol, DMF, and DMSO. Less soluble in toluene (B28343) and ether.[6][8][9] |
| Hydrodynamic Radius (Rh) | The effective radius of the PEG molecule as it moves through a solution. This property is influenced by the PEG chain length and the solvent.[10][11][12] | The hydrodynamic radius increases with the number of PEG units. For example, the Rh of human serum albumin increases 1.20, 1.48, and 1.75 fold after PEGylation with 5, 10, and 20 kDa PEGs, respectively.[10][11] |
| Reactivity | The chemical reactivity of the terminal functional groups of the PEG linker, which allows for conjugation to biomolecules. | Dependent on the specific functional group (e.g., NHS ester, maleimide, azide).[2][13] |
Chemical Properties and Functionalization
Monodisperse PEG linkers are typically functionalized with reactive groups at one or both ends to enable covalent attachment to biomolecules.[2] The choice of functional group depends on the target functional group on the biomolecule (e.g., amines, thiols).[14]
| Functional Group | Target on Biomolecule | Reaction Chemistry |
| N-Hydroxysuccinimide (NHS) Ester | Primary amines (e.g., lysine (B10760008) residues) | Amide bond formation |
| Maleimide | Thiols (e.g., cysteine residues) | Thioether bond formation |
| Azide/Alkyne | Alkyne/Azide | Click Chemistry (Copper-catalyzed or strain-promoted cycloaddition) |
| Aldehyde/Hydrazide | Hydrazide/Aldehyde | Hydrazone bond formation |
Impact on Drug Development
The use of monodisperse PEG linkers has a profound impact on the development of therapeutics, particularly antibody-drug conjugates (ADCs). The length of the PEG linker is a critical design parameter that influences the overall efficacy and safety of the ADC.[15][16]
Influence of PEG Linker Length on ADC Properties
The number of PEG units in the linker can be tailored to optimize the drug-to-antibody ratio (DAR), pharmacokinetics (PK), and in vivo efficacy of an ADC.
| ADC Property | Effect of Increasing PEG Linker Length |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs by mitigating the hydrophobicity of the payload and preventing aggregation.[3] |
| Pharmacokinetics (PK) | Generally improves PK profile by increasing the hydrodynamic radius, leading to reduced renal clearance and longer plasma half-life.[1][8] |
| In Vitro Cytotoxicity | Can sometimes lead to a decrease in potency due to steric hindrance.[17][18] |
| In Vivo Efficacy | Often enhances anti-tumor activity due to improved PK and tumor accumulation.[1][15][18] |
Table of In Vivo Efficacy Data for ADCs with Varying PEG Linker Lengths [1][14]
| Linker | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~40% |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | >80% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis, purification, and characterization of monodisperse PEG linkers and their bioconjugates.
Synthesis of a Monodisperse PEG-NHS Ester (Exemplary Protocol)
This protocol outlines a general procedure for the synthesis of a monodisperse PEG linker with a terminal N-Hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines.
Materials:
-
Monodisperse PEG with a terminal carboxylic acid (e.g., HOOC-PEGn-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve the monodisperse PEG-carboxylic acid and NHS (1.2 equivalents) in anhydrous DCM.
-
Activation: Add DCC (1.2 equivalents) dissolved in a small amount of anhydrous DMF to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final PEG-NHS ester product by ¹H NMR and Mass Spectrometry (e.g., MALDI-TOF).
Characterization of Monodisperse PEG Linkers and Conjugates
Accurate characterization is paramount to ensure the quality and consistency of monodisperse PEG linkers and their bioconjugates.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the precise molecular weight of monodisperse PEGs and confirming the degree of PEGylation in conjugates.[19][20]
Materials:
-
PEGylated protein sample
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)[19]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[19]
-
Instrumental Analysis: Insert the target plate into the mass spectrometer and acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.[19]
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached. The mass difference between the peaks confirms the mass of the attached PEG linker.[19]
SEC-MALS is used to determine the molar mass and size distribution of PEGylated proteins in solution.[4][21]
Materials:
-
PEGylated protein sample
-
SEC column appropriate for the size range of the analyte
-
HPLC system with UV, refractive index (RI), and MALS detectors
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Injection: Inject the PEGylated protein sample onto the SEC column.
-
Data Acquisition: Acquire data from the UV, RI, and MALS detectors as the sample elutes from the column.
-
Data Analysis: Use specialized software to analyze the data from all three detectors to determine the absolute molar mass and hydrodynamic radius of the different species in the sample (e.g., monomeric, aggregated, and fragmented forms).[4]
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Logical Diagram: Monodisperse vs. Polydisperse PEG
Caption: Comparison of Monodisperse and Polydisperse PEG Linkers.
Experimental Workflow: ADC Development
Caption: General workflow for Antibody-Drug Conjugate (ADC) development.
Signaling Pathway: Pegylated Interferon
Pegylated interferons, such as peginterferon alfa-2a, are used in the treatment of chronic hepatitis B and C. The PEGylation of interferon increases its half-life, leading to a more sustained therapeutic effect. The following diagram illustrates the JAK-STAT signaling pathway activated by type I interferons.[2][3][6][16][22]
Caption: Simplified JAK-STAT signaling pathway activated by peginterferon.
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. Molecular dynamics studies of polyethylene oxide and polyethylene glycol: hydrodynamic radius and shape anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. ijrpr.com [ijrpr.com]
- 11. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. purepeg.com [purepeg.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bath.ac.uk [bath.ac.uk]
- 21. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Active-Mono-Sulfone-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a leading strategy for enhancing the therapeutic properties of proteins. It can improve pharmacokinetics by increasing the hydrodynamic size, which reduces renal clearance and shields the protein from proteolytic degradation and immune recognition. Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker designed for the precise PEGylation of proteins. This molecule features a vinyl sulfone group for covalent attachment to nucleophilic residues on the protein and a terminal carboxylic acid for potential subsequent modifications.
The vinyl sulfone moiety is particularly effective for reacting with free sulfhydryl groups of cysteine residues under mild, slightly alkaline conditions, forming a stable thioether bond. While it can also react with other nucleophiles like the amino groups of lysine (B10760008) residues, selectivity for cysteine can be achieved by controlling the reaction pH. The stability of the resulting thioether linkage is a significant advantage over other thiol-reactive chemistries, such as maleimides, which can be susceptible to retro-Michael reactions and deconjugation.[1][2][3]
These application notes provide a detailed protocol for the conjugation of this compound to a target protein, methods for purification of the conjugate, and analytical techniques for its characterization.
Reaction Mechanism
The conjugation of the active sulfone group to a protein cysteine residue proceeds via a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the double bond of the vinyl sulfone, which results in the formation of a highly stable thioether linkage.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Active-Mono-Sulfone-PEG8-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker designed for the development of antibody-drug conjugates (ADCs). This linker combines the benefits of a stable sulfone-based chemistry for antibody conjugation with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The mono-sulfone group provides a thiol-reactive handle for site-specific conjugation to cysteine residues on a monoclonal antibody (mAb), forming a stable thioether bond.[1][2] The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.[3][4] The terminal carboxylic acid allows for the attachment of a cytotoxic payload.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Key Features and Advantages
-
Enhanced Stability: Sulfone-based linkers form irreversible thioether bonds with cysteine residues, offering greater stability in plasma compared to traditional maleimide-based linkers, which can be susceptible to retro-Michael addition and subsequent deconjugation.[1][2]
-
Improved Pharmacokinetics: The hydrophilic PEG8 spacer can improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life, leading to an improved therapeutic index.[3][5][6]
-
Site-Specific Conjugation: The mono-sulfone group reacts specifically with thiol groups, enabling conjugation to engineered or reduced native cysteine residues for better control over the drug-to-antibody ratio (DAR) and ADC homogeneity.[][]
Experimental Protocols
Protocol 1: Antibody Reduction and Preparation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.4)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
TCEP Addition: Add the TCEP solution to the antibody solution to a final concentration of 1-5 mM. The optimal TCEP concentration and incubation time should be determined empirically for each antibody to achieve the desired degree of reduction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
Protocol 2: Conjugation of Active-Mono-Sulfone-PEG8-Payload to Antibody
This protocol outlines the conjugation of the pre-formed Active-Mono-Sulfone-PEG8-payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Active-Mono-Sulfone-PEG8-payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Quenching solution (e.g., 1 M N-acetylcysteine)
Procedure:
-
Payload-Linker Preparation: Prepare a stock solution of the Active-Mono-Sulfone-PEG8-payload in DMSO.
-
Conjugation Reaction: Add the payload-linker solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the payload-linker over the antibody. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal reaction time should be determined for each specific ADC.
-
Quenching: Stop the reaction by adding a quenching solution, such as N-acetylcysteine, to a final concentration of 1 mM to react with any unreacted mono-sulfone groups. Incubate for 30 minutes at room temperature.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC system)
Procedure:
-
Purification: Purify the ADC from unreacted payload-linker and other small molecules using SEC or HIC.[10][11]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as UV-Vis spectroscopy, HIC-HPLC, Reverse Phase-HPLC (RP-HPLC) after reduction, or mass spectrometry.[12][][14][15]
-
Aggregation: Assess the level of aggregation using SEC.
-
Purity: Determine the purity of the ADC using SDS-PAGE and HIC-HPLC.
-
Data Presentation
Table 1: Representative Data for ADC Characterization with a PEG8 Linker
| Parameter | Method | Typical Result | Reference |
| Average DAR | HIC-HPLC | 3.5 - 4.5 | [12][] |
| Monomer Purity | SEC | >95% | [12] |
| Aggregates | SEC | <5% | [16] |
| In Vitro Plasma Stability (7 days) | ELISA | >90% intact ADC | [17] |
| In Vivo Half-life (rodent model) | LC-MS/MS | ~150 - 200 hours | [18] |
Note: The data presented are representative values for ADCs with PEGylated linkers and should be empirically determined for each specific ADC construct.
Visualization of Workflows and Pathways
Caption: Workflow for the development of an ADC using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
In Vitro and In Vivo Evaluation
Protocol 4: In Vitro Cytotoxicity Assay
This protocol is for assessing the potency of the ADC on target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each compound.
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol is for evaluating the anti-tumor activity of the ADC in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADC, controls, or vehicle via the appropriate route (typically intravenously).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Caption: Workflow for an in vivo efficacy study of an ADC.
Conclusion
This compound offers a promising platform for the development of next-generation ADCs with enhanced stability and improved pharmacokinetic profiles. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs. It is important to note that the reaction conditions and analytical methods should be optimized for each specific antibody-payload combination to ensure the generation of a safe and efficacious therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 15. agilent.com [agilent.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Synthesizing PROTACs with a PEG8 Linker: A Detailed Guide for Researchers
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that incorporate an 8-unit polyethylene (B3416737) glycol (PEG8) linker. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers are frequently employed due to their ability to enhance solubility and cell permeability.[1][2] This guide details the synthetic protocols, data analysis, and experimental workflows for researchers in drug discovery and chemical biology.
Introduction to PROTAC Technology
PROTACs represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[3] Unlike traditional inhibitors that require high and sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4]
The length and composition of the linker are crucial for productive ternary complex formation and subsequent degradation.[5] A PEG8 linker provides a balance of flexibility and length, often serving as an effective starting point for PROTAC optimization.[6]
Experimental Protocols
This section outlines a generalized, step-by-step protocol for the synthesis of a PROTAC using a bifunctional PEG8 linker, followed by protocols for its cellular evaluation. A common synthetic strategy involves a sequential amide coupling approach.
PROTAC Synthesis via Sequential Amide Coupling
This protocol describes the conjugation of a POI ligand and an E3 ligase ligand to a bifunctional PEG8 linker, for instance, one possessing a carboxylic acid and an amine functional group.
Materials:
-
POI ligand with a free amine or carboxylic acid for conjugation.
-
E3 ligase ligand (e.g., a VHL ligand like (S, R, S)-AHPC) with a free amine or carboxylic acid.[3]
-
Bifunctional PEG8 linker (e.g., amine-PEG8-acid).
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Reverse-phase preparative HPLC for purification.
-
Analytical instruments for characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Procedure:
Step 1: First Amide Coupling (E3 Ligase Ligand to PEG8 Linker)
-
In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) and the bifunctional PEG8 linker (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting E3 ligase-linker conjugate using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Step 2: Second Amide Coupling (POI Ligand to E3 Ligase-Linker Conjugate)
-
Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (1.0 equivalent) in anhydrous DMF.[3]
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents).[3]
-
Stir the reaction at room temperature for 4-12 hours.[3]
-
Monitor the reaction progress using LC-MS.[3]
-
Once the reaction is complete, quench with a small amount of water.[3]
-
Purify the crude final PROTAC molecule using reverse-phase preparative HPLC.[3]
-
Confirm the identity and purity of the final PROTAC using HRMS and NMR spectroscopy.[3]
Cellular Evaluation of PROTAC Activity
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[3][7]
Materials:
-
A relevant cell line expressing the POI.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[3]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with cold lysis buffer.[3][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[3][7]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6][7]
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.[7]
Protocol 2: Cell Viability Assay
This assay assesses the functional consequence of POI degradation, such as anti-proliferative effects in cancer cells.[3]
Materials:
-
Cell line of interest.
-
Synthesized PROTAC.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader for luminescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[3]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 48-72 hours.[3]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[3]
-
Measurement: Measure the luminescence or absorbance using a plate reader.[3]
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.[3]
Data Presentation
The following table summarizes hypothetical data from a linker optimization study, starting with a PEG8 linker, to illustrate how quantitative data can be presented.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 (starting point) | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
Table 1: Hypothetical data for linker length optimization. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. In this example, the PEG8 linker demonstrates the highest potency and efficacy.[6]
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC synthesis and mechanism of action.
Caption: Workflow for the synthesis and evaluation of a PROTAC with a PEG8 linker.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of Active-Mono-Sulfone-PEG8-acid in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by two key reactive moieties: an active mono-sulfone group and a terminal carboxylic acid, separated by an eight-unit polyethylene (B3416737) glycol (PEG) chain.
The mono-sulfone group facilitates a stable, covalent bond with thiol groups, such as those found in the cysteine residues of antibodies. This linkage is significantly more stable in plasma compared to traditional maleimide-based linkers, minimizing premature drug release and associated off-target toxicity. The PEG8 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The terminal carboxylic acid allows for conjugation to amine-containing payloads, such as cytotoxic agents or small molecule inhibitors, via a stable amide bond. These features make this compound a critical tool for developing next-generation targeted therapeutics with improved stability and efficacy.
Key Features and Advantages
-
Enhanced Stability: The thioether bond formed between the mono-sulfone group and a thiol is more resistant to cleavage in plasma than the thiosuccinimide linkage of maleimide-based linkers, leading to a longer in vivo half-life of the intact conjugate.
-
Improved Pharmacokinetics: The hydrophilic PEG8 chain increases the hydrodynamic radius of the conjugate, which can prolong circulation time and reduce renal clearance.
-
Increased Solubility: The PEG spacer enhances the aqueous solubility of hydrophobic drug payloads, improving formulation and reducing aggregation.
-
Site-Specific Conjugation Potential: The thiol-reactive nature of the mono-sulfone group allows for site-specific conjugation to engineered cysteine residues on antibodies, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Comparative Stability of Thiol-Reactive Linkers
This table summarizes the stability of conjugates formed with mono-sulfone-PEG linkers compared to traditional maleimide-PEG linkers when challenged with a competing thiol. The data demonstrates the superior stability of the mono-sulfone linkage.
| Linker Type | Incubation Conditions | Remaining Conjugate (%) | Reference |
| Mono-sulfone-PEG | 7 days at 37°C in PBS with 1 mM Glutathione | > 90% | [1][2] |
| Maleimide-PEG | 7 days at 37°C in PBS with 1 mM Glutathione | < 70% | [1][2] |
Disclaimer: The data presented is based on studies using mono-sulfone-PEG conjugates and is representative of the stability advantages of this linker class. Specific results for this compound may vary.
Table 2: In Vitro Cytotoxicity of a Representative ADC
This table provides an example of the in vitro potency of an Antibody-Drug Conjugate. The IC50 values represent the concentration of the ADC required to inhibit the growth of cancer cells by 50%.
| Cell Line | Target Antigen | ADC IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2-high | 15.8 | [3] |
| MDA-MB-468 | EGFR-high | 25.2 | [3] |
| NCI-N87 | HER2-high | 19.5 | [4] |
Note: IC50 values are highly dependent on the antibody, payload, linker, and target cell line. This data is for illustrative purposes.
Table 3: In Vivo Efficacy of a Representative ADC in a Xenograft Model
This table summarizes the tumor growth inhibition observed in a mouse xenograft model treated with a representative ADC.
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 (Gastric Cancer) | ADC | 1.5 mg/kg | 85 | [4] |
| NCI-N87 (Gastric Cancer) | Vehicle Control | - | 0 | [4] |
Note: In vivo efficacy is dependent on numerous factors including the tumor model, dosing regimen, and the specific ADC construct.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
Objective: To covalently link this compound to an antibody via cysteine residues.
Materials:
-
Antibody with available cysteine residues (e.g., a monoclonal antibody with reduced interchain disulfides or engineered cysteines) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reducing agent (if needed, e.g., TCEP, DTT).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).
Procedure:
-
Antibody Preparation (if reducing disulfide bonds): a. Prepare the antibody solution at a concentration of 1-10 mg/mL in a nitrogen-purged buffer. b. Add a 5-10 molar excess of a reducing agent (e.g., TCEP). c. Incubate at 37°C for 1-2 hours. d. Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
Linker Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 5-20 molar excess of the dissolved this compound to the antibody solution with gentle stirring. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: a. Add a 10-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted mono-sulfone groups. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the resulting ADC using SEC to remove excess linker and quenching reagent. b. Alternatively, HIC can be used to separate ADCs with different drug-to-antibody ratios.
Protocol 2: Conjugation of Drug Payload to the Linker-Antibody Intermediate
Objective: To attach an amine-containing drug payload to the carboxylic acid terminus of the this compound-antibody conjugate.
Materials:
-
Purified antibody-linker conjugate from Protocol 1.
-
Amine-containing drug payload.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation buffer (e.g., MES buffer, pH 6.0).
-
Conjugation buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., SEC or HIC).
Procedure:
-
Activation of Carboxylic Acid: a. Exchange the buffer of the antibody-linker conjugate to MES buffer, pH 6.0. b. Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody-linker solution. c. Incubate at room temperature for 15-30 minutes to activate the terminal carboxylic acid of the PEG linker.
-
Conjugation to Drug Payload: a. Dissolve the amine-containing drug payload in a suitable solvent (e.g., DMSO). b. Add a 10-20 molar excess of the dissolved drug payload to the activated antibody-linker solution. c. Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS). d. Incubate at room temperature for 2 hours or at 4°C overnight.
-
Purification: a. Purify the final ADC using SEC or HIC to remove unconjugated drug and other reagents.
Protocol 3: Characterization of the Antibody-Drug Conjugate
Objective: To determine the drug-to-antibody ratio (DAR) and purity of the final ADC.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The peak areas can be used to calculate the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate heavy and light chains, RP-HPLC can be used to determine the distribution of the drug on each chain.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to confirm the number of conjugated drug molecules.
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the average DAR calculated.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody).
-
Control cell line (low or no antigen expression).
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free drug.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: a. Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. b. Remove the old medium from the cells and add the different concentrations of the test articles. c. Include untreated cells as a control.
-
Incubation: a. Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Visualizations
Caption: General workflow for ADC development.
Caption: ADC mechanism of action and signaling.
Caption: Linker stability comparison.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and covalent modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of advanced biologics such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and hydrogels for tissue engineering.[1] For years, maleimides have been the reagent of choice for thiol-specific labeling. However, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition and exchange reactions with other biological thiols like glutathione, leading to conjugate instability and reduced efficacy.[1][2]
Sulfone-based reagents have emerged as a superior alternative, forming highly stable, irreversible thioether bonds with cysteine residues.[1][3] These reagents offer enhanced stability in biological media, high selectivity for thiols, and tunable reactivity, making them ideal for applications requiring long-term conjugate integrity.[4] This document provides a detailed overview of the two primary classes of sulfone reagents—vinyl sulfones and heteroaromatic sulfones—along with comparative data and detailed experimental protocols.
Chemical Principles and Reaction Mechanisms
Sulfone reagents react with the nucleophilic thiol group of cysteine residues through two primary mechanisms, depending on the reagent's structure.
-
Vinyl Sulfones: These reagents react with thiols via a Michael addition mechanism. The electron-withdrawing sulfone group activates the vinyl group, making it susceptible to nucleophilic attack by the thiolate anion. This reaction is highly efficient and selective for thiols under mild conditions.[5][6] Divinyl sulfone, a bifunctional version, is commonly used as a cross-linking agent.[7][8][9]
Caption: Reaction mechanism of vinyl sulfone with a cysteine thiol.
-
Heteroaromatic Sulfones: This class of reagents, such as methylsulfonyl phenyloxadiazoles and methylsulfonylbenzothiazoles, reacts via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] The heteroaromatic ring, activated by the potent sulfone leaving group, is attacked by the cysteine thiol. This reaction forms an exceptionally stable thioether bond and offers the advantage of tunable reactivity by modifying the substituents on the aromatic ring.[4][10]
Caption: SNAr mechanism for heteroaromatic sulfones.
Quantitative Data Summary
The choice of a thiol-reactive reagent depends on the specific application, balancing reaction speed with the required stability of the final conjugate. Sulfone reagents offer a clear advantage in stability over traditional maleimide (B117702) and iodoacetamide (B48618) reagents.
Table 1: Comparison of Common Thiol-Reactive Chemistries
| Reagent Class | Reaction Mechanism | Linkage Stability | Selectivity for Thiols | Typical Reaction pH |
| Iodoacetamides | SN2 Alkylation | Stable Thioether[1] | Moderate (can react with His, Met at high pH)[1] | 7.0 - 8.5 |
| Maleimides | Michael Addition | Unstable (prone to retro-Michael & thiol exchange)[1][2] | High | 6.5 - 7.5 |
| Vinyl Sulfones | Michael Addition | Stable Thioether [5][6] | High[5][6] | 7.5 - 9.0 |
| Heteroaromatic Sulfones | SNAr | Highly Stable Thioether [3][4] | High[4][11] | 7.0 - 8.5[10] |
Table 2: Reactivity of Selected Sulfone Reagents
| Reagent Example | Reagent Type | Second-Order Rate Constant (k) | Conditions | Reference |
| MSBTA (methylsulfonylbenzothiazole derivative) | Heteroaromatic Sulfone | ~0.3 M⁻¹s⁻¹ | pH 7.5, with protein thiols | [11] |
| Phenyloxadiazole Sulfone | Heteroaromatic Sulfone | Highly Reactive | Mild conditions | [3] |
| Azabicyclic Vinyl Sulfone | Vinyl Sulfone | Fast (full conversion in 30 min) | pH 7.0, Room Temp, 1-5 equiv. reagent | [12] |
| Substituted Heteroaromatic Sulfones | Heteroaromatic Sulfone | Tunable (>3 orders of magnitude range) | Varied | [4] |
Experimental Workflow and Protocols
Successful labeling of cysteine residues requires careful attention to protein handling, reaction setup, and purification. The general workflow involves preparing the protein by ensuring the target cysteine is reduced and accessible, followed by the labeling reaction and subsequent purification of the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. jocpr.com [jocpr.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Crafting Stable Bioconjugates for Targeted Cancer Therapy
References
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Active-Mono-Sulfone-PEG8-acid in Biosensor and Diagnostic Tool Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly sensitive and specific biosensors and diagnostic tools is paramount for advancements in medical diagnostics, drug discovery, and life science research. A critical aspect of biosensor design is the effective immobilization of biorecognition molecules onto the sensor surface while minimizing non-specific binding and maintaining the functionality of the immobilized biomolecule. Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker that offers a robust solution for the covalent conjugation of biomolecules to surfaces, thereby enhancing the performance of various biosensor platforms.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of biosensors and diagnostic tools. It includes information on the linker's mechanism of action, protocols for surface modification and bioconjugation, and a summary of its performance characteristics.
Chemical Properties and Mechanism of Action
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a mono-sulfone group and a carboxylic acid group, separated by an 8-unit PEG spacer.
-
Mono-Sulfone Group: This group reacts specifically with thiol (-SH) groups, commonly found in the cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction forms a stable, irreversible thioether bond. Compared to the more traditional maleimide-thiol conjugation, the mono-sulfone linkage offers significantly enhanced stability, particularly in the presence of other thiols like glutathione, making it ideal for applications in complex biological media.[1][2]
-
Carboxylic Acid Group (-COOH): This terminal group can be activated to react with primary amines (-NH2) present in lysine (B10760008) residues of proteins, antibodies, or on amine-functionalized surfaces. This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.
-
PEG8 Spacer: The 8-unit polyethylene glycol spacer provides several advantages in biosensor applications. It is hydrophilic, which helps to reduce non-specific binding of proteins and other biomolecules to the sensor surface.[1] The length of the PEG chain can also influence the accessibility of the immobilized biorecognition molecule for its target, potentially enhancing the sensitivity of the assay.
Key Applications in Biosensor Development
The unique properties of this compound make it a versatile tool for a variety of biosensor and diagnostic applications, including:
-
Immobilization of Antibodies for Immunoassays: Covalently attaching antibodies to sensor surfaces (e.g., gold nanoparticles, SPR chips, electrochemical electrodes) for the detection of specific antigens.
-
Development of Enzyme-Based Biosensors: Immobilizing enzymes while retaining their catalytic activity for the detection of their respective substrates.
-
Fabrication of Aptamer-Based Sensors: Linking thiol-modified aptamers to surfaces for the detection of a wide range of targets, from small molecules to proteins.
-
Surface Modification of Nanoparticles for Diagnostics: Functionalizing gold or magnetic nanoparticles with targeting ligands for use in diagnostic imaging and assays.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance of mono-sulfone-PEG linkers in bioconjugation and biosensor applications.
| Parameter | Value | Biomolecule | Conditions | Source |
| Conjugation Efficiency | >80% | Hemoglobin (via engineered cysteine) | Mono-sulfone-PEG | [3] |
| Conjugate Stability (vs. Maleimide-PEG) | >90% retention after 7 days | Hemoglobin-PEG conjugate | Incubated at 37°C in the presence of 1 mM reduced glutathione | [1][2] |
| Non-Specific Binding Reduction | Up to 10-fold decrease | Staphylococcal Enterotoxin B Immunoassay | PEG-modified hydrogel | [1] |
| Specific Binding Enhancement | Up to 6-fold increase | Staphylococcal Enterotoxin B Immunoassay | PEG-modified hydrogel | [1] |
| Limit of Detection (LOD) Improvement | Lower LOD compared to non-PEGylated surfaces | Cytokine detection | Aptamer-based graphene field-effect transistor |
Note: Data may vary depending on the specific biomolecule, surface, and experimental conditions.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Gold Surface for Biosensor Applications
This protocol describes the functionalization of a gold surface with this compound, creating a surface ready for the covalent attachment of thiol-containing biomolecules.
Materials:
-
Gold-coated sensor chip (e.g., for SPR or electrochemical sensing)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ethanolamine (B43304) or other blocking agent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Milli-Q or deionized water
-
Clean, inert gas (e.g., nitrogen or argon)
Procedure:
-
Cleaning the Gold Surface:
-
Thoroughly clean the gold surface by sonicating in ethanol (B145695) and then water for 15 minutes each.
-
Dry the surface under a gentle stream of inert gas.
-
Alternatively, use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a more rigorous cleaning (use extreme caution and follow all safety protocols).
-
-
Activation of the Carboxylic Acid Group:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in PBS, pH 7.4.
-
Immediately immerse the cleaned gold surface in the EDC/NHS solution and incubate for 30 minutes at room temperature to activate the carboxylic acid groups of the linker.
-
-
Immobilization of the Linker:
-
Dissolve this compound in PBS, pH 7.4 to a final concentration of 1-5 mg/mL.
-
Remove the gold surface from the EDC/NHS solution and immediately incubate it in the this compound solution for 1-2 hours at room temperature.
-
-
Washing and Blocking:
-
Rinse the surface thoroughly with PBS and then deionized water to remove any unbound linker.
-
To deactivate any remaining reactive NHS-ester groups, immerse the surface in a 1 M ethanolamine solution (pH 8.5) for 30 minutes at room temperature.
-
Rinse the surface again with deionized water and dry under a gentle stream of inert gas.
-
The surface is now functionalized with mono-sulfone groups and ready for the conjugation of thiol-containing biomolecules.
-
Protocol 2: Conjugation of a Thiolated Antibody to a Mono-Sulfone-Functionalized Surface
This protocol outlines the steps for covalently attaching a thiol-containing antibody (or other biomolecule) to the prepared mono-sulfone-functionalized surface.
Materials:
-
Mono-sulfone-functionalized gold surface (from Protocol 1)
-
Thiolated antibody (either containing a native cysteine or chemically modified to introduce a thiol group)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) or other suitable blocking agent
-
Sodium borohydride (B1222165) (optional, for stabilization)
Procedure:
-
Antibody Preparation:
-
Dissolve the thiolated antibody in PBS, pH 7.4, to a concentration of 0.1-1 mg/mL. If the antibody has disulfide bonds that need to be reduced to generate free thiols, treat it with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently purify to remove the reducing agent.
-
-
Conjugation Reaction:
-
Apply the thiolated antibody solution to the mono-sulfone-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Washing and Blocking:
-
Gently wash the surface with PBS containing a mild surfactant (e.g., 0.05% Tween-20) to remove any non-covalently bound antibody.
-
Rinse with PBS.
-
To block any remaining reactive sites and minimize non-specific binding in subsequent assays, incubate the surface with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Rinse thoroughly with PBS and deionized water.
-
-
Optional Stabilization Step:
-
To further stabilize the thioether linkage, the ketone in the linker can be reduced to a secondary alcohol. This is achieved by incubating the surface with a solution of sodium borohydride. This step makes the retro-Michael reaction, a potential deconjugation pathway, electronically unfavorable.[2]
-
-
Storage:
-
The antibody-conjugated biosensor surface can be stored in PBS at 4°C until use.
-
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Analyte detection signaling pathway.
Caption: Benefits of using the linker in biosensors.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the development of advanced biosensors and diagnostic tools. Its mono-sulfone group provides a stable and specific anchor point for thiol-containing biomolecules, while the PEG8 spacer effectively reduces non-specific binding and improves the overall performance of the biosensor. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to successfully incorporate this compound into their biosensor development workflows, leading to more sensitive, specific, and reliable diagnostic assays.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of antibodies to gold nanorods through Fc portion: synthesis and molecular specific imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Therapeutic Protein Stability Through PEGylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to PEGylation
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins. This modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs, leading to enhanced therapeutic efficacy. The covalent attachment of PEG imparts several beneficial characteristics to the protein, primarily by increasing its hydrodynamic size and masking its surface epitopes.[1]
Key Advantages of Protein PEGylation:
-
Increased Serum Half-Life: The larger size of the PEGylated protein reduces its rate of renal clearance, thereby prolonging its circulation time in the bloodstream.[2][3]
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation by sterically hindering the approach of proteases.[4][5] It can also improve thermal and conformational stability.[5][6]
-
Reduced Immunogenicity: The PEG chains can shield antigenic sites on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immune response.[1]
-
Improved Solubility: For poorly soluble proteins, the hydrophilic nature of PEG can significantly enhance their solubility in aqueous solutions.
Despite its advantages, PEGylation can sometimes lead to a reduction in the protein's biological activity if the PEG chain sterically hinders the active or binding sites. Therefore, a careful and controlled PEGylation strategy is crucial to balance the benefits of enhanced stability with the retention of therapeutic function.
II. Chemical Strategies for Protein PEGylation
The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein surface and the desired properties of the final conjugate. The two most common strategies target primary amines and free thiols.
A. Amine-Reactive PEGylation (Targeting Lysine (B10760008) Residues)
This is the most widely used PEGylation method due to the abundance of lysine residues on the surface of most proteins.[7] The primary amino group of lysine residues and the N-terminal α-amino group serve as nucleophiles to react with activated PEG derivatives.
Common Activating Groups for Amine-Reactive PEGylation:
-
N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild pH conditions (typically pH 7.2-8.0) to form stable amide bonds.[8] This is a robust and widely used method for random PEGylation.
-
Carbonates: PEG-succinimidyl carbonate (PEG-SC) and PEG-benzotriazole carbonate (PEG-BTC) are also used for amine modification.[1]
B. Thiol-Reactive PEGylation (Targeting Cysteine Residues)
This strategy offers a more site-specific approach to PEGylation, as free cysteine residues are generally less abundant on the protein surface than lysine residues. This can lead to a more homogenous product with better preservation of biological activity.
Common Activating Groups for Thiol-Reactive PEGylation:
-
Maleimides: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at near-neutral pH (6.5-7.5) to form a stable thioether bond.[9][10]
-
Vinyl Sulfones: These reagents also react with thiols to form stable thioether linkages.[7]
-
Iodoacetamides: Another class of thiol-reactive reagents that form stable thioether bonds.[7]
III. Quantitative Impact of PEGylation on Protein Stability
The following tables summarize the quantitative improvements in thermal stability and in vivo half-life observed for various therapeutic proteins upon PEGylation.
Table 1: Enhancement of Thermal Stability of Proteins upon PEGylation
| Protein | PEG Type | PEG Molecular Weight (kDa) | Unmodified Tm (°C) | PEGylated Tm (°C) | ΔTm (°C) | Reference |
| Lysozyme | Linear | 5 | 72.7 | 71.0 | -1.7 | [6] |
| α-1 Antitrypsin | Linear | 30 | ~60 | ~60 | 0 | [7][11] |
| α-1 Antitrypsin | Linear | 40 | ~60 | ~60 | 0 | [7] |
| α-1 Antitrypsin | 2-armed | 40 | ~60 | ~60 | 0 | [7] |
| T4 Lysozyme | Linear | 5 | 56.8 | 62.6 | +5.8 | [12] |
| T4 Lysozyme | Cyclic | 5 | 56.8 | 63.2 | +6.4 | [12] |
Tm (Melting Temperature) is the temperature at which 50% of the protein is unfolded.
Table 2: Extension of In Vivo Half-Life of Therapeutic Proteins upon PEGylation
| Protein | PEG Type | PEG Molecular Weight (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Filgrastim (G-CSF) | Linear | 20 | 3.5 - 3.8 hours | 42 hours | ~11-12 | [2] |
| Recombinant Factor VIII | Linear | N/A | 12 hours | 13.4 - 14.7 hours | ~1.1-1.2 | [2] |
| rhTIMP-1 | Linear | 20 | 1.1 hours | 28 hours | ~25 | [13] |
| rhDNase | Linear | 20 | N/A | Activity lost over time | N/A | [1] |
| rhDNase | Linear | 30 | N/A | Activity lost over time | N/A | [1] |
| rhDNase | 2-armed | 40 | N/A | Remained active | N/A | [1] |
IV. Experimental Protocols
Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester
Objective: To covalently attach an amine-reactive PEG derivative to a therapeutic protein via lysine residues.
Materials:
-
Therapeutic Protein (e.g., 1-10 mg/mL solution)
-
PEG-NHS Ester (e.g., mPEG-SPA, mPEG-SVA)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be free of primary amines like Tris or glycine)[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.[8] Note: The NHS ester hydrolyzes rapidly in aqueous solutions, so prepare this solution fresh.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[9]
-
Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][14] The optimal reaction time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by dialysis against the desired storage buffer or by using size-exclusion chromatography (SEC) (see Protocol 3).
-
-
Characterization:
-
Analyze the PEGylated protein by SDS-PAGE (see Protocol 4) and SEC (see Protocol 5) to confirm conjugation and assess purity.
-
Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
Objective: To site-specifically attach a thiol-reactive PEG derivative to a therapeutic protein via free cysteine residues.
Materials:
-
Therapeutic Protein containing free cysteine(s)
-
PEG-Maleimide
-
Reaction Buffer: PBS, pH 6.5-7.5 (thiol-free)[9]
-
Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification materials (as in Protocol 1)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If the target cysteine is in a disulfide bond, it must first be reduced. Add a 2-10 molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: DTT and β-mercaptoethanol should be avoided as they contain free thiols.
-
-
PEG-Maleimide Solution Preparation:
-
Prepare a stock solution of PEG-maleimide in the reaction buffer or a compatible organic solvent (e.g., DMSO, DMF).
-
-
PEGylation Reaction:
-
Purification and Characterization:
-
Purify and characterize the PEGylated protein as described in Protocol 1 (steps 5 and 6).
-
Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Objective: To separate the PEGylated protein from unreacted protein, free PEG, and other reaction components based on size.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Superdex 200, Sephacryl S-300)
-
Chromatography system (e.g., FPLC, HPLC)
-
Elution Buffer: A buffer suitable for the stability of the protein (e.g., PBS, pH 7.4)
-
UV detector (280 nm)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE (Protocol 4) to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure PEGylated protein.
Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE
Objective: To visualize the increase in molecular weight of the protein after PEGylation.
Materials:
-
Unmodified protein (control)
-
Crude PEGylation reaction mixture
-
Purified PEGylated protein
-
SDS-PAGE precast gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Barium iodide stain (for PEG visualization, optional)
Procedure:
-
Sample Preparation: Mix the protein samples with the sample loading buffer and heat at 95°C for 5 minutes (if the protein is heat-stable).
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a broader band at a higher apparent molecular weight.[12][15] The degree of PEGylation can be estimated by the shift in molecular weight.
Protocol 5: In Vitro Proteolytic Stability Assay
Objective: To assess the increased resistance of a PEGylated protein to proteolytic degradation compared to its unmodified counterpart.
Materials:
-
Unmodified protein
-
PEGylated protein
-
Protease (e.g., Trypsin, Chymotrypsin)
-
Digestion Buffer: A buffer optimal for the activity of the chosen protease (e.g., for trypsin, 50 mM Ammonium Bicarbonate, pH 8.0)
-
Protease Inhibitor (e.g., PMSF, for stopping the reaction)
-
SDS-PAGE materials (as in Protocol 4)
-
Densitometer or imaging software
Procedure:
-
Reaction Setup:
-
Prepare solutions of the unmodified and PEGylated proteins at the same concentration in the digestion buffer.
-
Prepare a stock solution of the protease.
-
-
Digestion:
-
Add the protease to both the unmodified and PEGylated protein solutions at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).
-
Incubate the reactions at the optimal temperature for the protease (e.g., 37°C for trypsin).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction.
-
-
Reaction Quenching:
-
Immediately stop the proteolytic reaction in the aliquots by adding a protease inhibitor or by adding SDS-PAGE sample loading buffer and heating.
-
-
SDS-PAGE Analysis:
-
Run the samples from each time point on an SDS-PAGE gel.
-
-
Data Analysis:
-
Stain the gel and quantify the intensity of the intact protein band at each time point using densitometry.
-
Plot the percentage of intact protein remaining versus time for both the unmodified and PEGylated proteins to compare their degradation rates. The PEGylated protein is expected to show a slower rate of degradation.[7]
-
V. Visualizing PEGylation Workflows and Biological Pathways
Diagram 1: General Experimental Workflow for Protein PEGylation
Caption: General workflow for protein PEGylation.
Diagram 2: Site-Specific vs. Random PEGylation
Caption: Comparison of random and site-specific PEGylation.
Diagram 3: G-CSF Signaling Pathway
Caption: G-CSF receptor signaling pathways.[8][9][14][16]
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. researchgate.net [researchgate.net]
- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 14. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Bioconjugation Reactions with Sulfone-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides by improving their stability, solubility, and pharmacokinetic profiles.[1][2] Site-specific conjugation is crucial for maintaining the biological activity of the biomolecule.[3][4] Sulfone-PEG linkers have emerged as valuable reagents for site-specific PEGylation, particularly by targeting disulfide bonds or histidine residues.[3][5][6] This document provides detailed application notes and protocols for setting up experiments to monitor these bioconjugation reactions effectively.
Monitoring the reaction is critical to optimize conditions, ensure high conjugation efficiency, and characterize the final product.[7][8] This involves tracking the consumption of reactants and the formation of the desired PEGylated product while monitoring potential side reactions or degradation.[9]
Reaction Mechanism and Signaling Pathway
Bis-sulfone PEG linkers react with two cysteine thiols, which are generated from the reduction of a disulfide bridge in a protein or antibody, to form a stable three-carbon bridge.[3][4][5] This process, known as re-bridging, allows for site-specific conjugation while maintaining the protein's tertiary structure.[3][5] The reaction proceeds via a sequential, interactive bis-alkylation.[3] Mono-sulfone PEGs can also be used and are less susceptible to deconjugation compared to maleimide-based linkers.[9] Vinyl sulfone PEG derivatives are highly selective for reaction with sulfhydryl groups.[10]
Below is a diagram illustrating the general reaction pathway for disulfide re-bridging using a bis-sulfone PEG linker.
Caption: General reaction pathway for disulfide re-bridging using a bis-sulfone PEG linker.
Experimental Setup and Monitoring Workflow
A robust experimental setup for monitoring sulfone-PEG bioconjugation reactions typically involves a combination of chromatographic and electrophoretic techniques to separate the reactants, products, and byproducts, followed by detection and quantification.
Caption: General experimental workflow for monitoring bioconjugation reactions.
Detailed Experimental Protocols
Protocol 1: General PEGylation with a Bis-Sulfone Linker
This protocol outlines the site-specific PEGylation of a protein with an accessible disulfide bond.
Materials:
-
Protein with an accessible disulfide bond
-
Bis-sulfone PEG reagent
-
Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., L-cysteine)
-
Analytical columns: SEC and RP-HPLC columns
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Disulfide Reduction: Add a 5-10 fold molar excess of the reducing agent (e.g., DTT) to the protein solution. Incubate at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column or buffer exchange into a degassed reaction buffer.
-
PEGylation Reaction: Add the bis-sulfone PEG reagent to the reduced protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 1.1 to 2 equivalents of PEG per disulfide bond is recommended.[11]
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 2-4 hours.[12]
-
Monitoring: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a molar excess of a quenching agent like L-cysteine or by acidifying the solution.
-
Analysis: Analyze the quenched samples using the analytical methods described below.
Protocol 2: Analytical Monitoring by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is useful for separating the larger PEGylated protein from the smaller unreacted protein and PEG reagent.[1]
Instrumentation:
-
HPLC system with a UV detector and preferably a charged aerosol detector (CAD) for PEG detection.[7][8]
-
SEC column suitable for the size range of the protein and its PEGylated form.
Procedure:
-
Equilibrate the SEC column with an appropriate mobile phase (e.g., PBS).
-
Inject the quenched reaction aliquot onto the column.
-
Monitor the elution profile at 280 nm for the protein and with the CAD for the PEG reagent.
-
The PEGylated protein will elute earlier than the unmodified protein due to its larger size.
-
Quantify the peak areas to determine the percentage of conversion.
Protocol 3: Analytical Monitoring by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate different PEGylated species (e.g., mono-, di-PEGylated) and unreacted protein.
Instrumentation:
-
HPLC system with a UV detector.
-
C4 or C8 reversed-phase column.
Procedure:
-
Equilibrate the column with a mobile phase of water/acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Inject the quenched reaction aliquot.
-
Elute with a gradient of increasing acetonitrile concentration.
-
The more PEG chains attached, the more hydrophobic the protein will become, leading to a longer retention time.
-
Quantify the peak areas to assess the reaction progress and product distribution.
Protocol 4: Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. It provides a quick, qualitative assessment of the PEGylation reaction.
Procedure:
-
Mix the quenched reaction aliquots with SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.[11]
Protocol 5: Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming the successful conjugation and the number of PEG chains attached.[1][13]
Instrumentation:
-
LC-MS or MALDI-TOF mass spectrometer.
Procedure:
-
Desalt the sample.
-
For LC-MS, inject the sample into the LC system coupled to the mass spectrometer.
-
For MALDI-TOF, co-crystallize the sample with a suitable matrix on a target plate.
-
Acquire the mass spectrum. The mass of the PEGylated protein will be the sum of the protein mass and the mass of the attached PEG chains.
Data Presentation
Quantitative data from the monitoring experiments should be summarized in tables for easy comparison.
Table 1: Monitoring PEGylation Reaction by SEC-HPLC
| Time Point (minutes) | Unmodified Protein (%) | PEGylated Protein (%) | Free PEG (%) |
| 0 | 100 | 0 | 100 |
| 30 | 45 | 55 | 48 |
| 60 | 15 | 85 | 18 |
| 120 | 5 | 95 | 6 |
| 240 | <2 | >98 | <2 |
Table 2: Effect of PEG:Protein Molar Ratio on Conjugation Efficiency
| PEG:Protein Molar Ratio | Conjugation Efficiency (%) | Unmodified Protein (%) | Di-PEGylated Species (%) |
| 1:1 | 85 | 15 | <1 |
| 2:1 | 98 | <2 | 3 |
| 5:1 | >99 | <1 | 8 |
Note: The data in these tables are illustrative and will vary depending on the specific protein, PEG reagent, and reaction conditions. High conjugation efficiencies of over 80% or 95% have been reported.[5][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete disulfide reduction. | Increase the concentration or incubation time of the reducing agent.[14] |
| Re-oxidation of thiols. | Perform conjugation immediately after removing the reducing agent; use degassed buffers.[14] | |
| Hydrolysis of the sulfone reagent. | Prepare fresh reagent solutions.[14] | |
| Protein Aggregation | Unfavorable buffer conditions. | Screen different pH values and buffer compositions.[14] |
| Use of excessive organic co-solvent. | Minimize the amount of organic solvent.[14] | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | Maintain the pH in the optimal range (6.5-7.4) to favor thiol reactivity.[10][14] |
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Active-Mono-Sulfone-PEG8-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Active-Mono-Sulfone-PEG8-acid conjugation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of the mono-sulfone group on the this compound linker?
The primary target for the mono-sulfone group is the sulfhydryl (-SH) group of a cysteine residue within your protein or peptide. The reaction proceeds via a Michael addition, forming a stable thioether bond. However, at neutral to slightly alkaline pH, the mono-sulfone group can also react with other nucleophilic residues such as the epsilon-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, which can lead to a less homogenous product.[1][2][3]
Q2: What is the purpose of the terminal carboxylic acid on this linker?
The terminal carboxylic acid provides a secondary site for conjugation. After the initial PEGylation of your target protein via the mono-sulfone group, the carboxylic acid can be activated (e.g., using EDC and NHS) to react with a primary amine on a second molecule.[1][4][5] This bifunctional nature makes it a useful tool for creating antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where one end of the PEG linker binds to a target protein and the other to an E3 ligase ligand.[]
Q3: Why is a reduction step recommended after conjugation?
A post-conjugation reduction step is crucial for ensuring the long-term stability of the thioether bond.[2] The initial conjugate contains a ketone group that makes the alpha-protons slightly acidic, creating a potential for a retro-Michael reaction, which would lead to de-conjugation.[2] Reducing the ketone to a secondary alcohol with a mild reducing agent like sodium borohydride (B1222165) eliminates this possibility, resulting in a more stable final product.[2] Studies have shown that the reduced mono-sulfone-PEG conjugate is significantly more stable than its maleimide-PEG counterpart, especially in the presence of competing thiols like glutathione.[2][7]
Q4: What are the recommended storage conditions for this compound?
To maintain the reactivity of the mono-sulfone group, the reagent should be stored at -20°C and protected from moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive group.
Troubleshooting Guide
Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for the reaction of the mono-sulfone group with thiols is typically between 7.0 and 8.5. If the pH is too low, the thiol group will be protonated and less nucleophilic. If the pH is too high, side reactions with amines may increase. It is recommended to perform a pH screening experiment to determine the optimal pH for your specific protein.[8][9][10] |
| Insufficient Molar Excess of PEG Reagent | A molar excess of the PEG reagent is generally required to drive the reaction to completion. A starting point of a 3:1 to 12:1 molar ratio of PEG to protein is recommended.[2] The optimal ratio will depend on the number of reactive sites on your protein and should be determined empirically. |
| Short Reaction Time or Low Temperature | The conjugation reaction may require several hours to reach completion. A typical reaction time is 4 hours at 25°C.[2] If the yield is low, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can increase the rate of side reactions and may affect protein stability.[11] |
| Protein Thiol is Inaccessible or Oxidized | The target cysteine residue may be buried within the protein's three-dimensional structure or may have formed a disulfide bond. Ensure that the target thiol is accessible and in a reduced state. If necessary, a mild reducing agent like TCEP can be used prior to conjugation. |
| Inactivated PEG Reagent | Improper storage or handling of the this compound can lead to its inactivation. Use a fresh vial of the reagent and ensure it has been stored correctly at -20°C and protected from moisture. |
Protein Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Protein Concentration | High concentrations of protein can sometimes lead to aggregation and precipitation during the PEGylation reaction.[12] Try reducing the initial protein concentration. |
| Inappropriate Buffer Conditions | The buffer composition, including ionic strength and pH, can affect protein solubility. Ensure that the chosen buffer is suitable for your protein and that the pH is not close to the protein's isoelectric point, where it is least soluble.[13] |
| PEG-induced Precipitation | High concentrations of PEG can cause proteins to precipitate out of solution.[14][15] If you are using a high molar excess of the PEG reagent, this could be a contributing factor. Try reducing the molar ratio of PEG to protein. |
| Protein Instability | The reaction conditions (e.g., temperature, pH) may be causing your protein to denature and precipitate.[13] Assess the stability of your protein under the planned reaction conditions before proceeding with conjugation. |
Difficulty in Purifying the Conjugate
| Possible Cause | Recommended Solution |
| Presence of Multiple PEGylated Species | Side reactions with lysine or histidine residues can result in a heterogeneous mixture of mono-, di-, and multi-PEGylated products, which can be difficult to separate.[3][16] Optimize the reaction pH to favor thiol reactivity (typically pH 7.0-7.5) to minimize these side reactions. |
| Co-elution of Unreacted PEG and Protein | Unreacted PEG and protein can be challenging to separate from the desired conjugate. Size exclusion chromatography (SEC) is often effective at removing unreacted protein, while ion-exchange chromatography (IEX) can be used to separate species based on the change in surface charge after PEGylation.[][17] Hydrophobic interaction chromatography (HIC) can also be a useful tool.[][18] |
| Formation of Aggregates | PEGylation can sometimes induce the formation of protein aggregates. SEC can be used to separate the desired monomeric conjugate from higher molecular weight aggregates. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general starting point for the conjugation of this compound to a protein with an available cysteine residue. Optimization of the parameters in the tables below is recommended for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 100 mM HEPES, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP using a desalting column.
-
-
PEG Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the required amount of the PEG reagent in the reaction buffer immediately before use to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved PEG reagent to the protein solution.
-
Incubate the reaction at 25°C for 4 hours with gentle mixing.
-
-
Reduction Step:
-
Add a fresh solution of sodium borohydride to the reaction mixture to a final concentration of 0.5 mg/mL.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][17]
-
Quantitative Data for Reaction Optimization
The following tables provide a summary of starting conditions and ranges for optimizing the conjugation reaction, based on literature values for mono-sulfone-PEG conjugation with hemoglobin.[2]
Table 1: Effect of Molar Ratio of PEG to Protein on Conjugation Efficiency
| Molar Ratio (PEG:Protein) | Incubation Time (hours) | Temperature (°C) | Approximate Mono-PEGylated Product Yield (%) | Notes |
| 3:1 | 4 | 25 | >80% | Recommended starting ratio to minimize di- and multi-PEGylation.[2] |
| 6:1 | 4 | 25 | Variable | Increased likelihood of multi-PEGylated species.[2] |
| 12:1 | 4 | 25 | Variable | Significant formation of di- and higher-order PEGylated products.[2] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Starting Condition | Range for Optimization |
| pH | 7.5 | 7.0 - 8.5 |
| Temperature | 25°C | 4°C - 37°C |
| Reaction Time | 4 hours | 2 - 24 hours |
| Protein Concentration | 1-5 mg/mL | 0.5 - 10 mg/mL |
Protocol 2: Activation of Terminal Carboxylic Acid and Secondary Conjugation
This protocol describes the activation of the terminal carboxylic acid on the PEGylated protein for subsequent conjugation to an amine-containing molecule.
-
Buffer Exchange:
-
Exchange the purified PEGylated protein into an amine-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer, at pH 6.0.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of N-hydroxysuccinimide (NHS) to the PEGylated protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Secondary Conjugation:
-
Add the amine-containing molecule to the activated PEGylated protein solution.
-
Adjust the pH of the reaction mixture to 7.5-8.0.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the final bi-conjugate using an appropriate chromatography method (e.g., SEC, IEX, or HIC) to remove unreacted molecules and byproducts.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathway for mono-sulfone conjugation and stabilization.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precipitation Problems with Concentrating Proteins with PEG - Protein and Proteomics [protocol-online.org]
- 15. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting low conjugation efficiency with mono-sulfone-PEG reagents.
Welcome to the technical support center for mono-sulfone-PEG reagents. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their conjugation experiments.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results when using mono-sulfone-PEG reagents.
Q1: My conjugation efficiency with a mono-sulfone-PEG reagent is lower than expected. What are the primary factors I should investigate?
Low conjugation efficiency with mono-sulfone-PEG reagents typically stems from one of three areas: the integrity of the thiol group on your target molecule, the stability and reactivity of the PEG reagent itself, or suboptimal reaction conditions. A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low PEGylation efficiency.
Q2: How does pH affect the conjugation efficiency and specificity of mono-sulfone-PEG reagents?
The pH of the reaction buffer is a critical parameter. Mono-sulfone-PEG reagents react with the unprotonated thiolate anion (S-) of cysteine residues. The pKa of a typical cysteine thiol is around 8.3.
-
For Thiol-Specific Conjugation: A pH range of 6.5-7.5 is often a good compromise. In this range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward, while minimizing side reactions with other nucleophilic groups like amines.
-
Side Reactions: At higher pH values (e.g., > 8.0), the deprotonation of amine groups on lysine (B10760008) residues increases, which can lead to non-specific conjugation and a heterogeneous product.[1][2] Lowering the pH can increase the specificity for thiols by suppressing the reactivity of amino groups.[1][2]
Caption: Effect of pH on mono-sulfone-PEG reaction specificity.
Q3: What is the recommended molar ratio of mono-sulfone-PEG reagent to my protein?
The optimal molar ratio is highly dependent on the specific protein and the number of available cysteine residues.
-
Starting Point: A 3:1 to 12:1 molar ratio of PEG to protein is a common starting range.[1][3]
-
Optimization: It is crucial to perform a series of experiments with varying molar ratios to determine the optimal condition for your specific application.
-
High Ratios and Side Reactions: Using a large excess of the mono-sulfone-PEG reagent can lead to di-PEGylation or other non-specific modifications, even at a neutral pH.[1][2][3][4] For instance, in a study with hemoglobin, increasing the PEG:Hb ratio from 3:1 to 12:1 significantly increased the formation of di-PEGylated products.[2]
Table 1: Effect of PEG:Hemoglobin Ratio on Conjugation Products
| PEG:Hb Ratio | Mono-PEGylated Hb (%) | Di-PEGylated Hb (%) |
| 3:1 | >80 | ~5 |
| 6:1 | ~75 | ~15 |
| 12:1 | ~65 | ~25 |
Data adapted from a study on hemoglobin PEGylation. Actual results may vary depending on the protein and reaction conditions.[1][3]
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism of a mono-sulfone-PEG with a cysteine residue?
The conjugation occurs via a Michael addition reaction. The nucleophilic thiol group of a cysteine residue attacks the α,β-unsaturated sulfone, forming a stable thioether bond. To further increase the stability of this linkage and prevent potential retro-Michael deconjugation, a subsequent reduction step using a mild reducing agent like sodium borohydride (B1222165) is often employed to convert the ketone in the linker to a secondary alcohol.[1][3]
Caption: Mono-sulfone-PEG conjugation and stabilization pathway.
Q: My mono-sulfone-PEG reagent won't dissolve in my aqueous buffer. What should I do?
PEG reagents, especially those with higher molecular weights, can sometimes be difficult to dissolve directly in aqueous buffers.
-
Use an Organic Co-solvent: First, dissolve the PEG reagent in a small amount of a compatible, water-miscible organic solvent such as DMSO or DMF.
-
Add Dropwise: Add this stock solution dropwise to your reaction buffer while gently vortexing or stirring. This gradual addition helps prevent the reagent from precipitating out of solution.
Q: How can I analyze the efficiency of my conjugation reaction?
Several analytical techniques can be used to characterize and quantify the extent of PEGylation:
-
SDS-PAGE: This is a straightforward method to qualitatively assess the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The PEGylated conjugate, being larger, will elute earlier than the unmodified protein.[5][6]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify the unreacted protein, the PEGylated product, and sometimes different species of PEGylated protein (e.g., mono-, di-, tri-PEGylated).[5][]
-
Mass Spectrometry (MS): Techniques like ESI-MS can provide precise mass information, confirming the covalent attachment of the PEG moiety and helping to determine the degree of PEGylation (the number of PEG chains per protein).[][8]
Table 2: Comparison of Analytical Methods for PEGylation Analysis
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Qualitative assessment of molecular weight shift | Simple, widely available | Low resolution, not quantitative |
| SEC-HPLC | Separation by size, quantification | Good for separating conjugate from free protein | May not resolve different PEGylated species |
| RP-HPLC | Separation by hydrophobicity, quantification | Can often resolve different PEGylated species | PEGs themselves lack a UV chromophore, requiring specific detectors or derivatization[5][] |
| Mass Spec. | Precise mass of conjugate, degree of PEGylation | Highly accurate and detailed information | Can be complex for heterogeneous PEG reagents[8] |
Q: How does the stability of a mono-sulfone-PEG conjugate compare to a maleimide-PEG conjugate?
Mono-sulfone-PEG conjugates, especially after the reduction of the ketone, are generally more stable than maleimide-PEG conjugates.[1][3] Maleimide-thiol adducts are susceptible to deconjugation through a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[3][9] Reduced mono-sulfone linkages form a very stable thioether bond that is resistant to such exchange reactions.
A comparative study showed that after 7 days at 37°C in the presence of 1 mM glutathione, a mono-sulfone-PEG conjugate retained over 90% of its integrity, whereas a maleimide-PEG conjugate retained less than 70%.[1][4][9]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Mono-Sulfone-PEG
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP.
-
Remove the reducing agent completely using a desalting column or dialysis. The buffer should be degassed and purged with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
The final protein solution should be in a suitable buffer, typically phosphate (B84403) or borate (B1201080) buffer at pH 6.5-7.5. Avoid buffers containing primary amines (like Tris) or thiols.
-
-
PEG Reagent Preparation:
-
Allow the mono-sulfone-PEG reagent to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the PEG reagent immediately before use. If solubility is an issue, dissolve it in a minimal amount of DMSO or DMF first.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., starting with a 5-fold molar excess) of the dissolved PEG reagent to the protein solution.
-
Incubate the reaction at room temperature or 4°C. Reaction times can range from 2 to 24 hours. Monitor the reaction progress if possible.[1]
-
Optional but Recommended: After the initial conjugation, perform a reduction step to stabilize the linkage. Add a fresh solution of sodium borohydride (e.g., to a final concentration of 1 mg/mL) and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol).
-
Remove excess PEG reagent and byproducts by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Protocol 2: Analysis of Conjugation Efficiency by RP-HPLC
-
Instrumentation: An HPLC system equipped with a C4 or C8 reverse-phase column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient that allows for the separation of the unconjugated protein from the more hydrophobic PEGylated protein. A typical gradient might run from 20% to 80% Mobile Phase B over 30 minutes.
-
-
Sample Analysis:
-
Inject a sample of the reaction mixture at different time points (e.g., 0, 2, 4, and 24 hours) to monitor the progress.
-
Inject the purified conjugate to assess its purity.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated protein and the PEGylated product(s).
-
Calculate the conjugation efficiency as: (Area of PEGylated Protein / (Area of PEGylated Protein + Area of Unconjugated Protein)) * 100%.
-
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. enovatia.com [enovatia.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Active-Mono-Sulfone-PEG8-Acid Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed methods, frequently asked questions (FAQs), and troubleshooting advice for the characterization of biomolecules conjugated with Active-Mono-Sulfone-PEG8-acid.
Section 1: Getting Started & General FAQs
This section covers fundamental questions about the this compound linker and general characterization strategies.
Q1: What is this compound?
A: this compound is a heterobifunctional crosslinker commonly used in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three parts:
-
An active mono-sulfone group , which selectively reacts with thiol groups (sulfhydryls) on cysteine residues via a Michael addition reaction.[3] This bond is notably more stable than traditional maleimide-thiol linkages, especially in the presence of competing thiols like glutathione.[4][5]
-
A PEG8 spacer , an eight-unit polyethylene (B3416737) glycol chain that improves solubility and provides a flexible, hydrophilic spacer between the conjugated molecules.[6]
-
A terminal carboxylic acid group , which can be coupled to primary amines (e.g., lysine (B10760008) residues or an N-terminus) using standard carbodiimide (B86325) chemistry (e.g., EDC, NHS) to form a stable amide bond.[3]
Q2: What is the general workflow for characterizing a conjugate made with this linker?
A: A typical characterization workflow involves a multi-step analytical approach to confirm successful conjugation, determine the degree of labeling, and assess the purity and stability of the final product. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mono-Sulfone Acid | BroadPharm [broadpharm.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Technical Support Center: Purity Assessment of Monodisperse PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of monodisperse PEG linkers. Accurate purity determination is critical for ensuring the quality, consistency, and efficacy of PEGylated therapeutics.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What defines a "monodisperse" PEG linker and why is it important?
A1: A monodisperse PEG linker is a pure compound with a single, precise molecular weight, meaning all molecules have the same degree of polymerization.[4][5][6] This is in contrast to polydisperse PEGs, which are a mixture of polymer chains with a range of molecular weights.[4][6] The purity of a monodisperse PEG is quantified by the Polydispersity Index (PDI), which should be equal to 1.0.[6][] The uniformity of monodisperse PEGs is crucial in drug development as it leads to homogeneous PEGylated drugs, simplifying characterization, improving batch-to-batch reproducibility, and reducing risks associated with heterogeneity.[1][2][3][4]
Q2: What are the primary analytical techniques for assessing the purity of monodisperse PEG linkers?
A2: The primary techniques for assessing the purity of monodisperse PEG linkers are High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11][12][13] Each technique provides unique and complementary information regarding the purity and structural integrity of the PEG linker.
Q3: What kind of impurities can be expected in a monodisperse PEG linker sample?
A3: Impurities in monodisperse PEG linkers can include shorter or longer PEG chains (oligo- or polymers with different degrees of polymerization), starting materials from the synthesis, byproducts of the reaction, and elemental impurities like heavy metals or salts.[8][10] It is also possible to have PEGs with incorrect functional groups or protecting groups that were not successfully removed.
Q4: How do I interpret the Polydispersity Index (PDI) for a monodisperse PEG linker?
A4: The Polydispersity Index (PDI) is a measure of the uniformity of molecular weight in a polymer sample.[6][] For a truly monodisperse PEG linker, the PDI should be 1.0.[1][6][] A PDI value slightly above 1.0 may indicate the presence of other PEG species with different chain lengths. The closer the PDI is to 1.0, the higher the purity of the monodisperse PEG linker.
Troubleshooting Guides
HPLC & SEC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Broadening | - Secondary interactions with the stationary phase.- Inappropriate mobile phase composition.- Column degradation. | - Use a mobile phase with a different pH or ionic strength.- Screen different column chemistries (e.g., C18, C8).- Replace the column with a new one. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Flush the HPLC system with a strong solvent.- Run blank injections to identify the source of contamination.- Ensure proper needle wash procedures are in place. |
| Poor Resolution of Oligomers | - Non-optimal gradient or isocratic conditions.- Inadequate column length or particle size. | - Optimize the gradient profile to improve separation.- Use a longer column or a column with smaller particles for higher efficiency.[14] |
| No Peak Detected (especially with UV) | - PEG linkers lack a strong UV chromophore.[14][15] | - Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[10][14][15] |
MALDI-TOF MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Inefficient ionization.- Inappropriate matrix or cationizing agent. | - Optimize the matrix and cationizing agent combination for your specific PEG linker.[11][16][17]- Adjust the laser intensity.[16][17] |
| Broad or Unresolved Peaks | - High polydispersity in the sample.- Suboptimal instrument calibration. | - First, confirm the sample is expected to be monodisperse. If so, recalibrate the instrument using known standards.- Optimize sample preparation to promote co-crystallization with the matrix. |
| Complex Spectrum with Multiple Series of Peaks | - Presence of different salt adducts (e.g., Na+, K+).- Fragmentation of the PEG linker. | - Use a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) to promote the formation of a single adduct.[11]- Reduce the laser power to minimize fragmentation. |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Resonances | - Sample aggregation.- Presence of paramagnetic impurities. | - Dilute the sample or analyze at a higher temperature.- Ensure high-purity NMR solvent is used. |
| Inaccurate Integration | - Overlapping peaks.- Incorrectly set integration regions. | - Use a higher field strength NMR for better resolution.- Carefully define the integration regions to exclude impurity peaks. |
| Difficulty Identifying End-Group Signals | - Low concentration of end-groups compared to the repeating units. | - Use a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) which can help resolve hydroxyl protons.[18]- Acquire a 13C NMR spectrum to confirm the presence of specific functional groups. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC with ELSD
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation:
-
Dissolve the monodisperse PEG linker in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 SLM.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Protocol 2: Molecular Weight Determination by MALDI-TOF MS
-
System Preparation:
-
Mass Spectrometer: Bruker Autoflex or equivalent MALDI-TOF system.
-
Laser: 337 nm Nitrogen laser.
-
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.
-
Cationizing Agent: 10 mg/mL Sodium Trifluoroacetate (NaTFA) in water.
-
Sample Solution: 1 mg/mL of the monodisperse PEG linker in water.
-
-
Target Plate Spotting:
-
Mix the sample solution, matrix solution, and cationizing agent in a 1:10:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire spectra in positive ion reflectron mode.
-
Calibrate the instrument using a known PEG standard.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+Na]+ ion of the monodisperse PEG linker.
-
Confirm the absence of a distribution of peaks, which would indicate polydispersity. The presence of a single major peak confirms monodispersity.[10]
-
Protocol 3: Structural Confirmation by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the monodisperse PEG linker in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical spectral parameters: 16 scans, 2-second relaxation delay.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the PEG backbone (typically around 3.6 ppm) and the terminal functional groups.
-
The ratio of the integrations should correspond to the expected structure of the monodisperse PEG linker. For example, for a methoxy-terminated PEG, the ratio of the methoxy (B1213986) protons (around 3.4 ppm) to the backbone protons can be used to confirm the chain length.[8]
-
Data Presentation
Table 1: Typical Purity and PDI Specifications for Monodisperse PEG Linkers
| Parameter | Specification | Analytical Technique |
| Purity | ≥ 95% | HPLC-ELSD/CAD |
| Polydispersity Index (PDI) | ≤ 1.05 (ideally 1.0) | SEC/GPC, MALDI-TOF MS |
| Identity | Conforms to expected structure | ¹H NMR, Mass Spectrometry |
Visualizations
Caption: Workflow for the purity assessment of monodisperse PEG linkers.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 6. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bath.ac.uk [bath.ac.uk]
- 12. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Side Reactions in PEGylation with Sulfone Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions during the PEGylation of therapeutic proteins and peptides using sulfone-based linkers. Our goal is to provide you with the necessary information to optimize your conjugation strategies, improve reaction specificity, and ensure the quality and homogeneity of your PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during PEGylation with sulfone linkers?
A1: The primary side reaction of concern during PEGylation with sulfone linkers, such as PEG-vinyl sulfone, is the off-target conjugation to nucleophilic amino acid residues other than the intended cysteine. The most common off-target residues are lysines and histidines. This occurs because the Michael addition reaction, through which the sulfone linker attaches, can also proceed with the primary amine of lysine (B10760008) and the imidazole (B134444) nitrogen of histidine, particularly under non-optimal pH conditions. Another potential, though less common, side reaction is the formation of disulfide-linked dimers and aggregates of the protein, especially if the reaction conditions favor the oxidation of free thiols.[1]
Q2: How do sulfone linkers compare to maleimide (B117702) linkers in terms of stability and side reactions?
A2: Sulfone linkers form a stable thioether bond that is generally more resistant to hydrolysis and retro-Michael addition compared to the thioether bond formed by maleimide linkers.[2][3] This increased stability is a significant advantage for in vivo applications where the conjugate is exposed to various physiological conditions. While both linker types can react with off-target amines at elevated pH, sulfone linkers offer a good balance of reactivity and stability.
Q3: What is the optimal pH range for selective cysteine PEGylation with sulfone linkers?
A3: For highly selective cysteine PEGylation, a pH range of 6.5 to 7.5 is generally recommended.[1] Within this range, the thiol group of cysteine is sufficiently nucleophilic to react efficiently with the vinyl sulfone group, while the amino groups of lysines are predominantly protonated and thus less reactive. As the pH increases above 8.0, the deprotonation of lysine residues increases, leading to a higher probability of off-target PEGylation.[1][4]
Q4: Can temperature and reaction time influence the extent of side reactions?
A4: Yes, both temperature and reaction time are critical parameters. While higher temperatures can increase the rate of the desired cysteine conjugation, they can also accelerate side reactions with lysine and histidine.[5] Similarly, prolonged reaction times, especially at non-optimal pH, can lead to an accumulation of off-target PEGylated products. Therefore, it is crucial to optimize these parameters for each specific protein. Monitoring the reaction progress over time is recommended to determine the point of maximum cysteine conjugation with minimal side product formation.
Q5: How can I detect and quantify side products in my PEGylation reaction?
A5: A combination of analytical techniques is typically employed to detect and quantify PEGylation products and byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool, with Size-Exclusion Chromatography (SEC-HPLC) used to separate PEGylated proteins from unreacted protein and free PEG based on size, and Reversed-Phase HPLC (RP-HPLC) used to separate different PEGylated species, including positional isomers.[6][7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential for confirming the identity of the PEGylated species and identifying the sites of PEGylation.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during PEGylation with sulfone linkers and provides systematic solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low PEGylation Yield | 1. Suboptimal pH: The reaction pH is too low, leading to insufficient deprotonation of the cysteine thiol. 2. Inactive PEG Reagent: The sulfone linker has hydrolyzed or degraded. 3. Presence of Reducing Agents: Residual reducing agents from a disulfide bond reduction step are competing with the protein's thiols for the PEG linker. 4. Steric Hindrance: The target cysteine is not readily accessible. | 1. Optimize pH: Gradually increase the pH within the 6.5-8.0 range and monitor the reaction progress. 2. Use Fresh Reagent: Always use a fresh, high-quality PEG-sulfone reagent. Store it under appropriate conditions (cool and dry). 3. Remove Reducing Agents: Ensure complete removal of reducing agents like DTT or TCEP using desalting columns or dialysis before adding the PEG reagent. 4. Use Longer Linker: Consider using a PEG linker with a longer spacer arm to overcome steric hindrance. |
| Non-Specific (Off-Target) PEGylation | 1. High Reaction pH: The pH is above 8.0, leading to increased reactivity of lysine and histidine residues.[4] 2. High PEG-to-Protein Ratio: A large excess of the PEG reagent increases the likelihood of reactions with less reactive sites. 3. Prolonged Reaction Time: Extended reaction times allow for the slow accumulation of off-target products. | 1. Lower Reaction pH: Perform the reaction in the recommended pH range of 6.5-7.5.[1] 2. Optimize Stoichiometry: Titrate the molar ratio of PEG-sulfone to protein to find the optimal balance between yield and specificity. Start with a lower excess (e.g., 1.5 to 5-fold molar excess). 3. Monitor Reaction Time: Track the reaction progress using techniques like SDS-PAGE or HPLC and quench the reaction once the desired level of cysteine PEGylation is achieved. |
| Protein Aggregation or Precipitation | 1. Over-PEGylation: Excessive PEGylation can alter the protein's surface properties, leading to aggregation. 2. Inappropriate Buffer Conditions: The buffer composition or ionic strength may not be optimal for protein stability during the reaction. | 1. Reduce PEG Excess: Use a lower molar excess of the PEG reagent. 2. Optimize Buffer: Screen different buffer systems and additives (e.g., non-ionic surfactants) to maintain protein solubility.[10] |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Different batches of PEG-sulfone may have varying levels of purity and reactivity. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | 1. Qualify Reagents: Characterize each new batch of PEG reagent for purity and reactivity before use. 2. Standardize Protocol: Maintain strict control over all reaction parameters. |
Data Presentation
Comparative Stability of Sulfone vs. Maleimide Linkers
The following table summarizes the stability of hemoglobin conjugates prepared with mono-sulfone-PEG and maleimide-PEG after incubation for seven days at 37°C in the presence of 1 mM reduced glutathione (B108866) (GSH), a common thiol in biological systems.
| Linker Type | % Conjugation Retained after 7 days in 1 mM GSH |
| Mono-Sulfone-PEG | > 90% |
| Maleimide-PEG | < 70% |
| Data adapted from a study on hemoglobin PEGylation.[2][11] |
This data clearly demonstrates the superior stability of the sulfone-based linkage in a challenging physiological environment.
Effect of pH on PEG-Vinyl Sulfone Reactivity with Amino Acids
The following information is based on studies of PEG-vinyl sulfone reactions with model amino acids and proteins.
| pH | Reactivity with Cysteine Thiols | Reactivity with Lysine Amines | Selectivity for Cysteine |
| 7.0 - 8.0 | Rapid and selective reaction | Minimal reaction | High |
| > 8.5 | Rapid reaction | Increased rate of reaction | Reduced |
| 9.3 | Rapid reaction | Slow but significant reaction, approaching completion after extended periods (e.g., 100 hours for ribonuclease) | Low |
| This table is a qualitative summary based on available literature.[4] Researchers should empirically determine the optimal pH for their specific protein to maximize selectivity. |
Experimental Protocols
Detailed Protocol for Site-Specific Cysteine PEGylation with PEG-Vinyl Sulfone
This protocol provides a general framework for the selective PEGylation of a cysteine residue in a protein. Optimization of specific parameters for your protein of interest is highly recommended.
1. Materials:
-
Protein with a free cysteine residue
-
PEG-Vinyl Sulfone (high purity)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine in reaction buffer
-
Purification columns (e.g., SEC, IEX)
-
Analytical instruments (e.g., SDS-PAGE, HPLC-MS)
2. Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a suitable reducing agent (e.g., TCEP) according to standard protocols.
-
Thoroughly remove the reducing agent using a desalting column or dialysis against the Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the PEG-vinyl sulfone.
-
-
PEGylation Reaction:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of PEG-Vinyl Sulfone in the Reaction Buffer immediately before use.
-
Add the PEG-Vinyl Sulfone stock solution to the protein solution to achieve a final molar excess of 1.5 to 10-fold over the protein. Start with a lower molar excess to minimize side reactions.
-
Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) with gentle stirring for 2-24 hours. Monitor the reaction progress at different time points.
-
-
Reaction Quenching:
-
Once the desired level of PEGylation is achieved (as determined by in-process analysis), add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted PEG-Vinyl Sulfone.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess PEG reagent, quenching agent, and unreacted protein using appropriate chromatography techniques.
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted PEG and quenching reagent.
-
Ion-Exchange Chromatography (IEX): Useful for separating mono-PEGylated, multi-PEGylated, and un-PEGylated protein species based on charge differences.
-
-
-
Analysis and Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
HPLC (SEC and RP): To quantify the purity of the PEGylated product and separate different species.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and identify the site(s) of PEGylation.
-
Visualizations
Caption: Desired vs. side reactions in sulfone PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
Stabilizing the thioether bond in mono-sulfone-PEG conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing the thioether bond in mono-sulfone-PEG conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for forming a thioether bond with a mono-sulfone-PEG reagent?
A mono-sulfone-PEG reagent reacts with a thiol group (typically from a cysteine residue on a protein) via a Michael addition reaction. The reaction involves the nucleophilic attack of the thiol on the α,β-unsaturated sulfone, leading to the formation of a stable thioether bond. This process is often followed by a reduction step to further stabilize the conjugate.[1][2]
Q2: What causes instability in mono-sulfone-PEG conjugates leading to deconjugation?
The primary mechanism of deconjugation is a retro-Michael reaction.[1][3] This reaction is essentially the reverse of the conjugation reaction, where the thioether bond breaks, releasing the PEG reagent and the original thiol-containing molecule. The presence of a ketone group alpha to the sulfone in the linker makes the adjacent protons mildly acidic. Deprotonation of these protons can initiate the retro-Michael reaction.[1]
Q3: How can the thioether bond in a mono-sulfone-PEG conjugate be stabilized?
The stability of the thioether bond is significantly enhanced by reducing the ketone in the linker to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) after the initial conjugation reaction.[1] This modification eliminates the acidic protons that are susceptible to deprotonation, thereby preventing the retro-Michael reaction from occurring.[1] The resulting reduced conjugate is substantially more stable.
Q4: How does the stability of a stabilized mono-sulfone-PEG conjugate compare to a maleimide-PEG conjugate?
Stabilized (reduced) mono-sulfone-PEG conjugates are significantly more stable than their maleimide-PEG counterparts, especially in the presence of competing thiols like glutathione (B108866).[1][4][5] While maleimide-based conjugates are prone to thiol exchange reactions, which can lead to deconjugation, the stabilized mono-sulfone linkage is highly resistant to such exchanges.[1][3]
Q5: What are the optimal pH conditions for the conjugation reaction and for long-term storage?
The conjugation reaction between a mono-sulfone-PEG and a thiol is typically carried out at a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic.[6] For long-term storage of the conjugate, maintaining a stable pH, generally around 7.4, in a suitable buffer like PBS is recommended to minimize potential hydrolysis or other side reactions.
Q6: Can mono-sulfone reagents react with other amino acid residues besides cysteine?
While highly selective for thiols, under certain conditions, such as elevated pH (>8.5), some reactivity with primary amines (like the N-terminus or lysine (B10760008) residues) may occur.[6] However, the primary and most efficient reaction is with cysteine residues. Research has also shown that bis-sulfone reagents can react with histidine tags.[2]
Troubleshooting Guides
Problem 1: Significant deconjugation of my mono-sulfone-PEG conjugate is observed over time.
-
Possible Cause: Incomplete reduction of the ketone in the linker post-conjugation.
-
Solution: Ensure the reduction step is carried out to completion. Verify the concentration and activity of the reducing agent (e.g., sodium borohydride). It is crucial to follow a validated protocol for the reduction reaction. See the detailed "Post-Conjugation Reduction Protocol" below.
-
-
Possible Cause: Presence of high concentrations of competing thiols in the storage or assay buffer.
-
Solution: While stabilized mono-sulfone conjugates are highly resistant to thiol exchange, extreme conditions can still pose a challenge. Ensure that buffers for long-term storage are free from unnecessary reducing agents or high concentrations of thiol-containing compounds.
-
-
Possible Cause: Suboptimal pH of the storage buffer leading to instability.
-
Solution: Verify and adjust the pH of your storage buffer to a neutral range (e.g., pH 7.0-7.5). Avoid highly acidic or basic conditions during long-term storage.
-
Problem 2: Low yield of the PEGylated conjugate.
-
Possible Cause: Suboptimal reaction conditions for the initial conjugation.
-
Solution: Optimize the reaction parameters, including the molar ratio of PEG reagent to protein, reaction time, and temperature. A 5- to 20-fold molar excess of the mono-sulfone-PEG reagent is a common starting point. Monitor the reaction progress over time to determine the optimal duration.
-
-
Possible Cause: Inaccessibility or unavailability of the cysteine thiol group.
-
Solution: Ensure that the cysteine residue is in its reduced form and is accessible for conjugation. If the cysteine is part of a disulfide bond, pre-treatment with a reducing agent like TCEP (which does not need to be removed before adding maleimide- or sulfone-reagents) is necessary.[7] Confirm the protein's structural integrity to ensure the cysteine is exposed.
-
Quantitative Data Summary
Table 1: Comparative Stability of Mono-Sulfone-PEG vs. Maleimide-PEG Conjugates
| Conjugate Type | Condition | Incubation Time | Remaining Conjugate (%) | Reference |
| Mono-sulfone-PEG (stabilized) | 1 mM Glutathione, 37°C | 7 days | > 95% | [1] |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~ 70% | [1] |
| Mono-sulfone-PEG (non-reduced) | pH 7.5 phosphate (B84403) buffer, RT | 12 days | ~ 80% | [1] |
| Maleimide-PEG | pH 7.5 phosphate buffer, RT | 12 days | ~ 60% | [1] |
Table 2: Effect of Post-Conjugation Reduction on Mono-Sulfone-PEG Conjugate Stability
| Conjugate State | Key Feature | Stability Characteristic | Reference |
| Non-reduced | Contains a ketone group alpha to the sulfone | Susceptible to retro-Michael reaction due to acidic α-protons | [1] |
| Reduced (Stabilized) | Ketone is reduced to a secondary alcohol | Resistant to retro-Michael reaction as the α-protons are no longer acidic | [1] |
Experimental Protocols
Protocol 1: Conjugation of Mono-Sulfone-PEG to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5 to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using TCEP at a 10-fold molar excess and incubate for 1 hour at room temperature.
-
PEG Reagent Preparation: Immediately before use, dissolve the mono-sulfone-PEG reagent in the reaction buffer to the desired stock concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mono-sulfone-PEG reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Monitoring: Monitor the reaction progress using SDS-PAGE or SEC-HPLC to observe the shift in molecular weight corresponding to the PEGylated product.
Protocol 2: Post-Conjugation Reduction (Stabilization) of the Thioether Bond
-
Prepare Reducing Agent: Immediately before use, prepare a fresh stock solution of sodium borohydride (NaBH₄) in a suitable buffer (e.g., the reaction buffer).
-
Reduction: Add a 10- to 50-fold molar excess of the freshly prepared sodium borohydride solution to the conjugation reaction mixture.
-
Incubation: Allow the reduction reaction to proceed for 30-60 minutes at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the excess reducing agent, or by proceeding directly to purification.
-
Purification: Remove the excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Stability Assessment of PEG-Protein Conjugates
-
Sample Preparation: Prepare aliquots of the purified and stabilized PEG-protein conjugate in a relevant buffer (e.g., PBS, pH 7.4) or in human plasma.
-
Incubation with a Competing Thiol: To one set of aliquots, add a competing thiol, such as glutathione (GSH), to a final concentration of 1-5 mM.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove an aliquot from each condition and store it at -80°C to halt any further reaction.
-
Analysis: Analyze the samples by a suitable method such as SEC-HPLC or SDS-PAGE to quantify the percentage of the remaining intact conjugate over time.
Visualizations
Caption: Mono-sulfone-PEG conjugation and stabilization workflow.
Caption: Troubleshooting workflow for unstable conjugates.
Caption: Factors influencing thioether bond stability.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Bioconjugation Reactions
Welcome to the Technical Support Center for Bioconjugation Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning bioconjugation reactions from bench-scale to larger production volumes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of bioconjugation reactions.
Problem 1: Increased Aggregation of the Bioconjugate
Q1: We are observing a significant increase in protein aggregation after scaling up our bioconjugation reaction. What are the potential causes and how can we mitigate this?
A1: Increased aggregation upon scale-up is a common issue, often stemming from changes in the local environment of the biomolecule.[1][2] Many cytotoxic drugs conjugated to antibodies are hydrophobic, which increases the likelihood of aggregate formation during manufacturing and storage.[1][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Localized High Concentrations | Optimize mixing parameters to ensure rapid and uniform distribution of reagents.[3][4] This can involve adjusting the agitation speed, impeller design, and addition rate of the conjugation reagent.[3] | Inadequate mixing can lead to zones of high reagent concentration, promoting aggregation.[3] |
| Sub-optimal Buffer Conditions | Re-evaluate and optimize buffer pH, ionic strength, and the use of excipients. The optimal conditions at a small scale may not be ideal for larger volumes. | Buffer composition is a critical parameter that needs to be controlled during scale-up.[1] |
| Increased Hydrophobicity | For Antibody-Drug Conjugates (ADCs), the hydrophobic nature of the payload can drive aggregation.[1][2] Consider using excipients like polysorbates or cyclodextrins to reduce hydrophobic interactions. | The potential for aggregation is magnified in ADCs due to the hydrophobicity of many cytotoxic drugs.[1][2] |
| Thermal Stress | Ensure consistent and uniform temperature control throughout the larger reaction vessel.[1] Hot spots can lead to protein denaturation and aggregation. | Temperature control is a key factor to manage during scale-up.[1] |
| Process Hold Times | Test the stability of process intermediates at various hold times to identify potential aggregation issues during manufacturing delays.[1] | Holding the antibody-linker complex for extended periods can affect reaction stoichiometry and product quality.[1] |
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Q2: Our Drug-to-Antibody Ratio (DAR) is varying significantly from batch to batch since we started scaling up. How can we achieve better consistency?
A2: Achieving a consistent DAR is crucial for the efficacy and safety of bioconjugates like ADCs.[5] Inconsistent DAR upon scale-up often points to variability in reaction parameters and raw material quality.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Raw Material Quality | Implement rigorous quality control and characterization of all raw materials, including the antibody, linker, and payload.[6] | Lot-to-lot variability in raw materials can lead to unexpected differences in the final product.[6] |
| Poor Control of Molar Ratio | Precisely control the molar ratio of the linker-payload to the antibody. Ensure accurate concentration measurements of all starting materials. | Reaction stoichiometry is a critical parameter to control.[1] |
| Inefficient Mixing | Inefficient mixing can lead to non-uniform reaction kinetics across the vessel.[3] Optimize agitation to ensure homogeneity.[3][4] | Mixing time and fluid shear rates are important factors to consider.[1] |
| Fluctuations in Reaction Conditions | Tightly control reaction parameters such as pH, temperature, and reaction time.[7] Even minor deviations can impact conjugation efficiency. | Development campaigns should be designed with the final scale and equipment in mind.[1] |
Problem 3: Difficulty in Removing Unreacted Reagents and Impurities
Q3: We are struggling to efficiently remove unreacted payload and other process-related impurities at a larger scale. What purification strategies are recommended?
A3: The removal of unreacted reagents and impurities is critical, especially when dealing with highly potent or cytotoxic molecules.[8] Standard purification methods may need to be adapted for larger volumes.[8]
Recommended Purification Strategies:
-
Tangential Flow Filtration (TFF): TFF is a widely used method for buffer exchange and the removal of small molecule impurities in larger-scale processes.[9] It is particularly effective for clearing free drug derivatives.[9]
-
Chromatography: Techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed for purification.[10] While often more complex to scale up than TFF, chromatography can be necessary if protein aggregation is an issue.[9]
-
Optimization of Purification Parameters: For TFF, it is crucial to optimize parameters such as membrane type, feed/recirculation flow rates, transmembrane pressure (TMP), and the number of diafiltration volumes.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to consider when scaling up a bioconjugation reaction?
A1: The main challenges include:
-
Maintaining Product Quality and Consistency: Ensuring that critical quality attributes such as purity, DAR, and aggregation levels remain consistent between batches.[5][7]
-
Process Control and Robustness: Tightly controlling critical process parameters like temperature, pH, mixing, and reaction time in larger vessels.[1]
-
Purification and Impurity Removal: Efficiently removing unreacted starting materials and process-related impurities at scale.[5][8]
-
Safety and Handling: Managing the risks associated with handling large quantities of highly potent or cytotoxic materials.[1][2]
-
Equipment and Facility Design: Selecting appropriate equipment and ensuring the facility is designed for both aseptic manufacturing and containment.[1][2]
Q2: How does mixing impact the success of a scaled-up bioconjugation reaction?
A2: Mixing is a critical parameter in large-scale bioconjugation.[3] Inadequate mixing can lead to:
-
Gradients in Reagent Concentration: This can result in inconsistent reaction kinetics and variability in the final product.[3]
-
Localized High Concentrations: This can increase the risk of protein aggregation and degradation.[3]
-
Temperature and pH Gradients: These can negatively impact reaction efficiency and product stability.[3]
Optimizing mixing involves considering the bioreactor geometry, impeller type and speed, and the rate of reagent addition.[3][4]
Q3: What analytical methods are essential for monitoring the consistency of a scaled-up bioconjugation process?
A3: A robust analytical strategy is crucial for ensuring batch-to-batch consistency.[1] Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Size Exclusion (SEC-HPLC) to monitor aggregation, and Hydrophobic Interaction (HIC-HPLC) or Reversed-Phase (RP-HPLC) to determine DAR and purity.[7][11]
-
Mass Spectrometry (MS): To confirm the identity of the bioconjugate and determine the drug load distribution.[11][12]
-
UV-Vis Spectroscopy: For quick determination of protein concentration and DAR.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding activity of the bioconjugate.[12][13]
Q4: What is the role of single-use technology in scaling up bioconjugation?
A4: Single-use technology can offer several advantages in large-scale bioconjugation, particularly for multi-product facilities.[1] These benefits include:
-
Reduced Cross-Contamination: Eliminating the need for complex cleaning and validation between batches, which is especially important when handling cytotoxic compounds.[1][2]
-
Increased Flexibility: Allowing for faster changeover between different products.[1]
-
Enhanced Operator Safety: Providing a closed system that can reduce exposure to hazardous materials.[2]
Q5: How can we ensure the stability of the bioconjugate during and after scale-up?
A5: Ensuring bioconjugate stability is a multifaceted challenge.[] Key strategies include:
-
Formulation Development: Optimizing the formulation by adjusting pH, ionic strength, and using stabilizers to extend shelf life.[5][7]
-
Controlled Reaction Conditions: Maintaining optimal pH, temperature, and reaction times to prevent degradation.[7][]
-
Careful Selection of Linker Chemistry: The stability of the linker is a critical determinant of the overall stability of the bioconjugate.[]
-
Appropriate Storage Conditions: Establishing and adhering to optimal storage conditions to prevent degradation over time.[7]
Experimental Protocols
General Protocol for Amine-Reactive Conjugation (e.g., NHS Ester)
This protocol outlines a general procedure for conjugating an amine-reactive molecule to a protein. Note: This is a generalized protocol and should be optimized for your specific molecules and scale.
-
Protein Preparation:
-
Exchange the protein into an amine-free buffer at a pH of 7.0-9.0 (e.g., PBS).[15]
-
Adjust the protein concentration to the desired level for the reaction.
-
-
NHS Ester Preparation:
-
Dissolve the NHS ester in a suitable, dry organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution with gentle and efficient mixing.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[15]
-
-
Quenching:
-
Purification:
-
Purify the conjugate from unreacted small molecules and quenching reagent using a suitable method such as TFF or size exclusion chromatography, equilibrated with the desired storage buffer.[15]
-
General Protocol for Thiol-Reactive Conjugation (e.g., Maleimide)
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein's cysteine residue. Note: This is a generalized protocol and requires optimization.
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced for conjugation, treat with a reducing agent (e.g., TCEP) in an appropriate buffer.
-
Remove the excess reducing agent using a desalting column or TFF.
-
Ensure the protein is in a buffer at a pH of 6.5-7.5.[15]
-
-
Maleimide (B117702) Preparation:
-
Dissolve the maleimide-functionalized molecule in a compatible organic solvent.
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the conjugate using a suitable chromatography method (e.g., SEC or HIC).[15]
-
-
Characterization:
-
Characterize the conjugate using appropriate analytical methods to confirm conjugation and purity.[15]
-
Visualizations
Caption: A typical workflow for scaling up a bioconjugation process.
Caption: Troubleshooting logic for addressing increased aggregation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Mixing Dynamics in Large-Scale Bioreactors: Avoiding Gradient Formation [synapse.patsnap.com]
- 4. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 5. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bioconjugate Process Development and Optimization | AxisPharm [axispharm.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. duoningbio.com [duoningbio.com]
- 10. lonza.com [lonza.com]
- 11. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Best practices for storage and handling of Active-Mono-Sulfone-PEG8-acid.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Active-Mono-Sulfone-PEG8-acid. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a sulfone group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The sulfone group selectively reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction.[1][2] The carboxylic acid can be conjugated to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). This reagent is commonly used for PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles to improve their pharmacokinetic and pharmacodynamic properties.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the reactivity and stability of this compound. Below is a summary of recommended conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -20°C; Short-term: 0-4°C[1][] | Minimizes degradation of the active sulfone and carboxylic acid functionalities. |
| Protection from Moisture | Store in a desiccated environment.[6] | The reagent is sensitive to hydrolysis, which can lead to loss of reactivity. |
| Light Protection | Store in a dark container. | Protects the compound from potential light-induced degradation. |
| Inert Atmosphere | For stock solutions, consider storage under an inert gas like argon or nitrogen.[6] | Minimizes oxidation of the reagent. |
| Aliquoting | Aliquot into smaller, single-use vials upon receipt. | Avoids multiple freeze-thaw cycles and exposure to moisture. |
Q3: How should I reconstitute lyophilized this compound?
Reconstituting the lyophilized powder correctly is critical for experimental success.
| Step | Action | Details |
| 1. Equilibration | Allow the vial to equilibrate to room temperature before opening.[6] | Prevents condensation of moisture inside the vial. |
| 2. Centrifugation | Briefly centrifuge the vial to collect all the powder at the bottom.[7] | Ensures accurate weighing and concentration. |
| 3. Solvent Addition | Add a pre-determined volume of an appropriate anhydrous solvent (e.g., DMSO, DMF).[1][6] | These solvents are recommended for initial stock solution preparation. |
| 4. Dissolution | Gently agitate to dissolve the powder completely. Avoid vigorous vortexing. | Gentle mixing prevents protein denaturation if working with biologics. |
| 5. Storage of Stock Solution | Store stock solutions at -20°C in tightly sealed vials.[8] | For short-term storage, 0-4°C may be acceptable.[] |
Experimental Protocols
Detailed Methodology for a Typical Bioconjugation to a Thiol-Containing Protein:
This protocol outlines a general procedure for conjugating this compound to a protein with an available cysteine residue. Optimization of molar ratios, reaction times, and buffer conditions is recommended for each specific application.[9]
Materials:
-
This compound
-
Thiol-containing protein
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 7.0-8.0.[6]
-
Anhydrous DMSO or DMF
-
Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[][10]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
Prepare PEG Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.
-
Incubate: Allow the reaction to proceed at room temperature for 2-24 hours or at 4°C for 12-48 hours with gentle mixing. The reaction kinetics of sulfones are generally slower than those of maleimides.[11]
-
Quench the Reaction: Add a quenching reagent in excess (e.g., 50-100 mM final concentration of L-cysteine) to react with any unreacted PEG reagent. Incubate for 30-60 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG, quenching reagent, and unmodified protein using an appropriate chromatography method. SEC is effective for removing excess low molecular weight reagents, while IEX can separate proteins with different degrees of PEGylation.[][10]
-
Analysis: Characterize the purified PEGylated protein using SDS-PAGE, HPLC (SEC or RP-HPLC), and/or mass spectrometry to determine the degree of PEGylation and purity.[3][12]
Troubleshooting Guide
Issue 1: Low or No PEGylation Efficiency
| Possible Cause | Recommended Solution |
| Degraded PEG Reagent | Use a fresh aliquot of this compound. Ensure proper storage at -20°C and protection from moisture.[6] Prepare stock solutions immediately before use. |
| Inactive Protein Thiols | Confirm the presence of free thiols on the protein using Ellman's reagent. If necessary, perform a reduction step to break disulfide bonds and remove the reducing agent before PEGylation. |
| Suboptimal Reaction pH | The thiol-sulfone reaction is pH-dependent. Optimize the reaction pH within the range of 7.0-8.0.[6] Lower pH can slow down the reaction, while very high pH can lead to side reactions. |
| Insufficient Reaction Time or Temperature | Sulfone-thiol reactions can be slower than other thiol-reactive chemistries.[11] Increase the incubation time or consider performing the reaction at a slightly higher temperature (e.g., 37°C for a shorter duration), monitoring for protein stability. |
| Steric Hindrance | The cysteine residue may be in a sterically hindered location. Consider using a longer PEG spacer or re-engineering the protein to introduce a more accessible cysteine. |
Issue 2: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Protein Concentration | Reduce the protein concentration during the conjugation reaction. |
| Change in Protein Solubility | The addition of the organic solvent (DMSO/DMF) with the PEG reagent may affect protein stability. Minimize the volume of the organic solvent added to the reaction mixture. |
| PEGylation-Induced Conformational Changes | Optimize the molar ratio of the PEG reagent to the protein. A high degree of PEGylation can sometimes lead to aggregation. Include stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer. |
Issue 3: Heterogeneous PEGylation Product
| Possible Cause | Recommended Solution |
| Multiple Reactive Cysteines | If the protein has multiple accessible cysteine residues, a heterogeneous mixture of PEGylated species is expected. Consider site-directed mutagenesis to create a protein with a single reactive cysteine. |
| Non-specific Reactions | While sulfones are highly selective for thiols at neutral to slightly basic pH, side reactions with other nucleophilic groups like amines can occur at higher pH.[6] Ensure the reaction pH is controlled. |
| Incomplete Reaction | If the reaction does not go to completion, a mixture of unreacted, mono-PEGylated, and potentially multi-PEGylated protein will be present. Optimize reaction time and molar excess of the PEG reagent. |
Visual Guides
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Head-to-Head Comparison of Active-Mono-Sulfone-PEG8-acid and Maleimide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for your next-generation Antibody-Drug Conjugate (ADC).
The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and safety profile. This guide provides an in-depth, objective comparison of two prominent cysteine-reactive linker technologies: the next-generation Active-Mono-Sulfone-PEG8-acid and the conventional maleimide (B117702) linker.
Executive Summary
The choice between a mono-sulfone and a maleimide linker hinges on the desired balance between stability and reaction kinetics. While maleimide linkers have been widely used in approved ADCs, they are susceptible to premature payload release in plasma via a retro-Michael reaction, which can lead to off-target toxicity.[] Active-Mono-Sulfone linkers have emerged as a more stable alternative, offering significantly improved plasma stability and, consequently, a potentially wider therapeutic window.[2][3] This enhanced stability, however, is often associated with slower conjugation kinetics compared to maleimides.[2]
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for ADCs constructed with this compound and maleimide linkers, based on published experimental data.
Table 1: Comparative Plasma Stability of ADCs
| Linker Type | Experimental Conditions | Time Point | Remaining Intact ADC (%) | Key Findings | Reference(s) |
| Active-Mono-Sulfone-PEG | Incubation with 1 mM reduced glutathione (B108866) at 37°C | 7 days | > 90% | Significantly more stable than the maleimide-PEG conjugate under thiol challenge. | [3][4] |
| Maleimide-PEG | Incubation with 1 mM reduced glutathione at 37°C | 7 days | < 70% | Demonstrates susceptibility to deconjugation in the presence of endogenous thiols. | [3][4] |
| Phenyloxadiazole Sulfone | Incubation in human plasma at 37°C | 72 hours | Significantly more stable than maleimide | Sulfone conjugate shows markedly improved stability in a physiological environment. | [2] |
| Maleimide (at LC-V205C site) | Incubation in human plasma at 37°C | 72 hours | ~80% | Stability is highly dependent on the conjugation site. | [2] |
| Maleimide (at Fc-S396C site) | Incubation in human plasma at 37°C | 72 hours | ~20% | High solvent accessibility leads to poor stability. | [2] |
Table 2: Comparative In Vitro Cytotoxicity of Anti-HER2 ADCs with MMAE Payload
| Linker Type | Cell Line | IC50 (nM) | Key Findings | Reference(s) |
| Maleamic Methyl Ester (Stabilized Maleimide) | BT-474 (HER2+) | 0.02 - 0.2 | Comparable in vitro potency to traditional maleimide-based ADCs. | [5] |
| Maleimide | BT-474 (HER2+) | 0.02 - 0.2 (reported) | Potent in vitro activity, but in vivo efficacy can be limited by instability. | [5] |
| Maleamic Methyl Ester (Stabilized Maleimide) | MCF-7 (HER2-) | > 200 | High selectivity for HER2-positive cells. | [5] |
| Maleimide | MCF-7 (HER2-) | > 200 (reported) | High selectivity for HER2-positive cells. | [5] |
Table 3: Comparative In Vivo Efficacy of Anti-HER2-MMAE ADCs in a BT-474 Xenograft Model
| Linker Type | Dose (mg/kg) | Outcome | Key Findings | Reference(s) |
| Maleamic Methyl Ester (Stabilized Maleimide) | 2.5 | Complete tumor regression | Superior in vivo efficacy compared to the corresponding maleimide ADC, likely due to enhanced stability. | [5] |
| Maleimide | 2.5 | Tumor growth inhibition | Less effective than the stabilized maleimide ADC at the same dose. | [5] |
Mechanism of Action and Stability
The fundamental difference in stability between the two linkers arises from their conjugation chemistry. Maleimide linkers react with thiols via a Michael addition to form a thiosuccinimide linkage. This bond is reversible through a retro-Michael reaction, particularly in the presence of other thiol-containing molecules like albumin and glutathione in the plasma, leading to premature drug release.[]
Active-Mono-Sulfone linkers, on the other hand, react with thiols via a nucleophilic substitution reaction, forming a stable thioether bond that is not susceptible to the retro-Michael reaction. This results in a more stable ADC in circulation.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful development of ADCs. Below are representative protocols for conjugation with maleimide and active-mono-sulfone linkers.
Protocol 1: Antibody Conjugation with Maleimide-PEG-Acid Linker
This protocol is a general guideline for the stochastic conjugation of a maleimide-functionalized payload to an antibody via partial reduction of interchain disulfide bonds.
1. Antibody Preparation and Reduction:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5.
-
To reduce the interchain disulfide bonds, add a 2-5 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) per disulfide bond.[5][6]
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to the conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).[5][6]
2. Conjugation Reaction:
-
Dissolve the Maleimide-PEG-Acid-Payload in an organic co-solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[6]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
3. Quenching and Purification:
-
Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or TFF to remove unconjugated linker-payload and other impurities.
4. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and purity of the ADC by mass spectrometry.
Protocol 2: Site-Specific Antibody Conjugation with this compound
This protocol is adapted for site-specific conjugation to an engineered cysteine residue (e.g., in a THIOMAB™).
1. Antibody Preparation:
-
Prepare the cysteine-engineered antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).[2]
-
If the engineered cysteine is capped, it may require a mild reduction step as described in Protocol 1, followed by removal of the reducing agent.
2. Conjugation Reaction:
-
Dissolve the this compound-Payload in an organic co-solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the antibody solution. A molar excess of 5-10 fold of the linker per engineered thiol is typically used.[2]
-
Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature overnight. Note that sulfone linkers may require longer reaction times or higher temperatures compared to maleimides.[2]
3. Purification and Characterization:
-
Purify the ADC using SEC or TFF to remove unconjugated linker-payload.
-
Characterize the ADC for DAR, aggregation, and purity as described in Protocol 1.
Mandatory Visualizations
ADC Mechanism of Action and Payload Delivery
The following diagram illustrates the general mechanism of action for an ADC, from binding to a cancer cell to the ultimate induction of cell death.
Experimental Workflow for ADC Development and Evaluation
This diagram outlines a typical workflow for the creation and assessment of an ADC.
Conclusion
The selection of a linker is a pivotal decision in the design of an ADC. This compound linkers offer a clear advantage in terms of plasma stability, which can translate to improved in vivo efficacy and a better safety profile compared to traditional maleimide linkers.[2][3][5] While maleimide chemistry benefits from faster reaction kinetics and a long history of use, its inherent instability remains a significant drawback. For the development of next-generation ADCs with an optimized therapeutic index, the superior stability of mono-sulfone linkers makes them a compelling choice for researchers and drug developers. Careful consideration of the specific antibody, payload, and desired product profile will ultimately guide the optimal linker selection.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Stability of Sulfone-Based Conjugates in Human Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical factor influencing their therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the plasma stability of sulfone-based linkers with other common linker technologies, supported by experimental data and detailed methodologies.
The linker connecting the antibody to the cytotoxic drug is a pivotal component in ADC design. An ideal linker must remain stable in the physiological conditions of human plasma (pH ~7.4, 37°C) but efficiently release the payload within the target cancer cell. Sulfone-based linkers have emerged as a promising option, demonstrating enhanced stability compared to more traditional linkers.
Comparative Plasma Stability of ADC Linkers
The following table summarizes quantitative data on the stability of various linker types in human plasma. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation site, and analytical methods used.
| Linker Type | Linker Example | Stability Metric | Value in Human Plasma | Reference |
| Sulfone | Phenyloxadiazole Sulfone | % Intact Conjugate | ~67% after 72 hours | [1] |
| Mono-sulfone-PEG | % Intact Conjugate | >90% after 7 days | [2] | |
| Phenyloxadiazole Sulfone | Half-life (t½) | Double that of maleimide (B117702) conjugate | [1] | |
| Maleimide | Thioether (from Michael addition) | % Intact Conjugate | ~20% after 72 hours (labile site) | [1] |
| Maleimide-PEG | % Intact Conjugate | <70% after 7 days | [2] | |
| Hydrazone | Phenylketone-derived | Half-life (t½) | ~2 days | [3] |
| Silyl Ether | Silyl ether-based | Half-life (t½) | >7 days | [3] |
| Peptide | Valine-Citrulline (vc) | % Released Payload | <1% after 6 days | [4][5] |
| Disulfide | Hindered Disulfide | Stability | Generally stable, but susceptible to reduction | [6][7] |
Experimental Protocol: In Vitro Human Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an antibody-drug conjugate in human plasma.
Objective: To determine the in vitro stability of an ADC in human plasma over a specified time course by quantifying the amount of intact ADC and/or released payload.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Control ADC (with a known stable linker, if available)
-
Pooled human plasma (from at least three donors), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C with shaking capability
-
Sample tubes (e.g., low-protein binding microcentrifuge tubes)
-
Reagents for immunoaffinity capture (e.g., Protein A or anti-human IgG magnetic beads)
-
Wash buffers
-
Elution buffer
-
Neutralization buffer
-
Reagents for sample processing (e.g., reducing agents like DTT for subunit analysis, organic solvents for payload extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Size-exclusion chromatography (SEC) system (optional, for aggregation analysis)
Procedure:
-
Preparation:
-
Thaw the pooled human plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into the human plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample by spiking the ADC into PBS.
-
-
Incubation:
-
Aliquot the plasma-ADC and PBS-ADC mixtures into separate tubes for each time point (e.g., 0, 4, 24, 48, 72, 168 hours).
-
Immediately freeze the time point 0 samples at -80°C.
-
Place the remaining samples in a 37°C incubator with gentle shaking.
-
-
Sample Collection:
-
At each designated time point, remove the corresponding sample tubes from the incubator and immediately freeze them at -80°C to halt any further reactions.
-
-
Sample Processing (for intact ADC analysis):
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads). This step is crucial to remove interfering plasma proteins.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an elution buffer and neutralize the eluate.
-
-
Analysis by LC-MS:
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[8][9]
-
Alternatively, the ADC can be reduced to separate the light and heavy chains before LC-MS analysis to assess payload distribution.
-
-
Analysis of Released Payload (Optional):
-
To the plasma samples (before immunoaffinity capture), add a protein precipitation agent (e.g., acetonitrile) to extract the free payload.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload by LC-MS/MS for quantification.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact ADC or the average DAR as a function of time.
-
If applicable, calculate the half-life (t½) of the conjugate in plasma.
-
Experimental Workflow
Signaling Pathways and Logical Relationships
The stability of a conjugate in plasma is a critical determinant of its therapeutic window. The following diagram illustrates the relationship between linker stability and the potential outcomes for an ADC in circulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of Antibody-Drug Conjugates with Sulfone Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) synthesized with sulfone-based linkers. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the rational design of next-generation ADCs.
The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index, directly influencing both efficacy and toxicity.[1] Sulfone-based linkers have emerged as a promising strategy to enhance the serum stability of ADCs compared to more traditional maleimide-based linkers. This guide delves into the in vivo efficacy of ADCs featuring two types of sulfone linkers: phenyloxadiazole sulfone and bis-sulfone.
Superior Plasma Stability with Phenyloxadiazole Sulfone Linkers
Studies have demonstrated that phenyloxadiazole sulfone linkers significantly improve the stability of ADCs in human plasma.[2][3][4] This enhanced stability is attributed to the resistance of the sulfone linkage to thioether exchange with serum proteins like albumin, a common issue with maleimide-based conjugates that can lead to premature drug release and off-target toxicity.[2][3][4]
In a key study, a THIOMAB™ (an antibody with engineered cysteine residues) conjugated to a fluorescent probe via a phenyloxadiazole sulfone linker demonstrated markedly improved stability in human plasma compared to its maleimide-conjugated counterpart. The half-life of the phenyloxadiazole sulfone conjugate was doubled relative to the maleimide (B117702) conjugate, indicating a more stable ADC construct. While this study did not report in vivo efficacy data, the significantly enhanced plasma stability is a strong indicator of the potential for improved in vivo performance by ensuring the ADC remains intact until it reaches the target tumor cell.
Enhanced In Vivo Efficacy of ADCs with Bis-Sulfone Linkers
A study investigating ADCs synthesized with bis-sulfone based disulfide rebridging reagents has provided concrete in vivo evidence of their enhanced anti-tumor activity. These ADCs, incorporating hydrophilic macrocycles, were compared to the commercially available ADC, brentuximab vedotin (Adcetris®), in a Hodgkin lymphoma xenograft model.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of brentuximab-based ADCs synthesized with a bis-sulfone linker and incorporating different hydrophilic macrocycles, compared to brentuximab vedotin. The data is from a study in a Karpas-299 human anaplastic large cell lymphoma xenograft model in female CB17 SCID mice.
| ADC | Drug-to-Antibody Ratio (DAR) | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) on Day 21 | Key Findings |
| Brentuximab Vedotin (Adcetris®) | ~4 | 1 | Single dose, IV | Not explicitly stated, used as a benchmark | Standard of care, comparator for efficacy. |
| ADC with 3'-amino-α-cyclodextrin | 4 | 1 | Single dose, IV | Superior to Brentuximab Vedotin | Matched the efficacy of a 24-unit PEG-containing comparator ADC. |
| ADC with 1-aza-42-crown-14 | 4 | 1 | Single dose, IV | Superior to Brentuximab Vedotin | Showed greater efficacy than an analogous ADC with a larger 24-unit PEG chain. |
Note: The referenced study described the efficacy as "greater" or "superior" without providing specific TGI percentages in the main text. The comparison is based on the graphical representation of tumor growth curves in the supplementary data.
Experimental Protocols
In Vivo Efficacy Study in Hodgkin Lymphoma Xenograft Model
Animal Model: Female CB17 SCID mice.
Tumor Cell Line: Karpas-299 (human anaplastic large cell lymphoma).
Tumor Implantation: 1 x 10^7 Karpas-299 cells in 100 µL of RPMI-1640 medium were subcutaneously implanted into the right flank of each mouse.
Study Groups and Treatment:
-
Mice were randomized into treatment groups when tumors reached an average volume of 100-150 mm³.
-
ADCs and the vehicle control were administered as a single intravenous (IV) bolus dose.
-
The typical dose for the ADCs was 1 mg/kg.
Monitoring and Endpoints:
-
Tumor volumes were measured twice weekly using calipers, and calculated using the formula: (length x width²)/2.
-
Animal body weights were monitored as an indicator of toxicity.
-
The study was terminated on Day 21 post-treatment, and final tumor volumes were recorded.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for an ADC, the experimental workflow for an in vivo efficacy study, and the logical relationship of how improved linker stability is expected to lead to better in vivo outcomes.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for a typical ADC in vivo efficacy study.
Caption: Logical flow of the benefits of sulfone linkers in ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Drug Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of drug conjugates is paramount to achieving optimal therapeutic outcomes. Among the various components of these complex molecules, the linker connecting the drug to the targeting moiety plays a critical role. Polyethylene glycol (PEG) linkers have become a cornerstone in drug delivery due to their ability to favorably modulate the physicochemical and pharmacological properties of therapeutics.[1][2][3] This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the selection of the most appropriate linker for a given application.
The length of a PEG linker is not a trivial consideration; it can profoundly impact a drug's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and safety profile.[1][4] Longer PEG chains can increase the hydrodynamic radius of a drug conjugate, leading to reduced renal clearance and a longer circulation half-life.[4][5] This extended presence in the bloodstream can enhance the probability of the drug reaching its target, such as a tumor. Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic drug payloads, preventing aggregation and improving overall formulation stability.[1][5] Conversely, shorter PEG linkers may be advantageous in situations where minimal steric hindrance is desired to facilitate efficient binding to the target receptor.[4]
The choice of PEG linker length therefore represents a critical optimization parameter, balancing improved pharmacokinetics with the potential for altered binding affinity and in vitro potency.[1]
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of drug conjugates.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Drug Conjugate | PEG Linker Length | Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE Conjugate | No PEG | NCI-N87 | 4.94 | [6] |
| Affibody-MMAE Conjugate | 4 kDa PEG | NCI-N87 | 31.9 | [6] |
| Affibody-MMAE Conjugate | 10 kDa PEG | NCI-N87 | 111.3 | [6] |
| Affibody-MMAE Conjugate | No PEG | BT-474 | 2.48 | [6] |
| Affibody-MMAE Conjugate | 4 kDa PEG | BT-474 | 26.2 | [6] |
| Affibody-MMAE Conjugate | 10 kDa PEG | BT-474 | 83.5 | [6] |
This table illustrates a common trend where increasing PEG linker length can lead to a decrease in in vitro cytotoxicity (higher IC50 values), potentially due to steric hindrance affecting target binding.[6][7]
Table 2: Pharmacokinetics (Plasma Half-Life)
| Drug Conjugate | PEG Linker Length | Plasma Half-Life (min) | Reference |
| Affibody-MMAE Conjugate | No PEG | 19.6 | [8] |
| Affibody-MMAE Conjugate | 4 kDa PEG | Significantly Improved | [8] |
| Affibody-MMAE Conjugate | 10 kDa PEG | Significantly Improved | [8] |
This table demonstrates the significant positive impact of PEGylation on the circulation half-life of a drug conjugate.[8]
Table 3: In Vivo Antitumor Efficacy
| Drug Conjugate | PEG Linker Length | Tumor Model | Tumor Growth Inhibition | Reference |
| Non-PEGylated ADC | No PEG | L540cy Xenograft | 11% | [9] |
| ADC | 2 PEG units | L540cy Xenograft | 35-45% | [9] |
| ADC | 4 PEG units | L540cy Xenograft | 35-45% | [9] |
| ADC | 8 PEG units | L540cy Xenograft | 75-85% | [9] |
| ADC | 12 PEG units | L540cy Xenograft | 75-85% | [9] |
| ADC | 24 PEG units | L540cy Xenograft | 75-85% | [9] |
| Doxorubicin-Liposome (Dox/FL) | 2k Da PEG | KB cell Xenograft | - | [10][11] |
| Doxorubicin-Liposome (Dox/FL) | 5k Da PEG | KB cell Xenograft | - | [10][11] |
| Doxorubicin-Liposome (Dox/FL) | 10k Da PEG | KB cell Xenograft | >40% reduction vs 2k/5k | [10][11] |
This table highlights that longer PEG linkers often lead to improved in vivo antitumor efficacy, which is a result of the enhanced pharmacokinetic properties and increased tumor accumulation.[9][10][11]
Experimental Protocols
Below are representative protocols for key experiments involved in the comparison of drug conjugates with different PEG linker lengths.
1. Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated antibody, linker, and drug.
-
Characterization: The purified ADC is characterized by methods like SDS-PAGE to confirm the increase in molecular weight and by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
2. In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.
3. In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor xenografts.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are treated with the ADCs with varying PEG linker lengths, typically via intravenous injection. A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizations
Caption: Experimental workflow for ADC synthesis and efficacy testing.
Caption: Generalized ADC mechanism of action signaling pathway.
Caption: Relationship between PEG linker length and drug properties.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis for Validating Antibody-Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful development of Antibody-Drug Conjugates (ADCs) hinges on the precise and thorough characterization of the final conjugate. The conjugation of a potent small-molecule drug to a monoclonal antibody (mAb) introduces significant heterogeneity, making the validation of the antibody-linker conjugation a critical step in ensuring ADC efficacy and safety. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for this purpose, offering detailed insights into the Drug-to-Antibody Ratio (DAR), the distribution of different drug-loaded species, and the presence of impurities such as aggregates and fragments.
This guide provides an objective comparison of the most common LC-MS-based methods for ADC analysis: Hydrophobic Interaction Chromatography (HIC)-MS, Size Exclusion Chromatography (SEC)-MS, and Reversed-Phase Liquid Chromatography (RPLC)-MS. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Key LC-MS Methods for ADC Analysis
The choice of LC-MS methodology is dictated by the specific quality attributes of the ADC that need to be assessed. Each technique offers unique advantages and is suited for different stages of ADC development and characterization.
| Parameter | Hydrophobic Interaction Chromatography (HIC)-MS | Size Exclusion Chromatography (SEC)-MS | Reversed-Phase Liquid Chromatography (RPLC)-MS |
| Primary Application | Determination of Drug-to-Antibody Ratio (DAR) and drug-load distribution.[1][2][3][4] | Analysis of high molecular weight species (aggregates) and low molecular weight fragments.[5][6] | Separation of ADC fragments (light and heavy chains) and analysis of positional isomers.[7] |
| Separation Principle | Based on the hydrophobicity of the ADC species. Higher DAR species are more hydrophobic and elute later.[2][4] | Based on the hydrodynamic volume of the molecules. Larger molecules (aggregates) elute first.[5][6] | Based on the hydrophobicity of the analytes under denaturing conditions. |
| MS Compatibility | Traditionally challenging due to non-volatile salts.[2][3] Modern methods utilize MS-compatible salts like ammonium (B1175870) acetate (B1210297) or ammonium tartrate.[1][3] | Generally good, often uses volatile buffers like ammonium acetate.[5] | Good, uses volatile mobile phases. |
| Resolution of DAR Species | High resolution for different DAR species (DAR 0, 2, 4, 6, 8).[3] | Does not separate based on DAR.[5] | Can separate drug-conjugated light and heavy chains to infer DAR.[7] |
| Analysis of Aggregates | Not the primary method for aggregate analysis. | The gold standard for quantifying aggregates and monomers.[5][6] | Not suitable for aggregate analysis due to denaturing conditions. |
| Analysis Time | Can be rapid, with online native HIC-MS methods taking around 22 minutes.[1] | Typically around 15-30 minutes.[5] | Varies depending on the gradient, but generally in the range of 20-40 minutes. |
| Limitations | Offline analysis can be labor-intensive.[2] MS compatibility can be a concern with certain salts.[2][3] | Does not provide information on DAR or drug distribution.[5] | Denaturing conditions can alter the native structure of the ADC. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for HIC-MS, SEC-MS, and RPLC-MS analysis of ADCs.
Detailed Experimental Protocols
Protocol 1: Online Native HIC-MS for DAR Determination
This protocol is adapted from a rapid online native HIC-MS method.[1]
1. Materials:
-
ADC Sample: ~1 mg/mL in a suitable buffer (e.g., PBS).
-
Mobile Phase A: 1.5 M Ammonium Tartrate in Water.
-
Mobile Phase B: Water.
-
HIC Column: A suitable HIC column (e.g., a butyl or ether-based chemistry).
-
LC System: A binary pump HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Sample Injection: Inject 5-10 µL of the ADC sample.
-
Chromatographic Separation:
-
Gradient:
-
0-2 min: 100% A
-
2-17 min: Linear gradient from 100% A to 100% B
-
17-20 min: 100% B
-
20-22 min: Return to 100% A
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
-
MS Detection:
-
Ionization Mode: Positive Ion Electrospray (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 275 °C.
-
Mass Range: m/z 1000-5000.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the intact mass of each eluting peak.
-
Assign DAR species based on the mass difference between the unconjugated antibody and the drug-linker moiety.
-
Calculate the average DAR by summing the relative abundance of each DAR species multiplied by its DAR value.
-
Protocol 2: SEC-MS for Aggregate and Fragment Analysis
This protocol is a general method for the analysis of ADC aggregates and fragments.[5][6]
1. Materials:
-
ADC Sample: ~1 mg/mL in a formulation buffer.
-
Mobile Phase: 100 mM Ammonium Acetate in Water, pH 6.8.
-
SEC Column: A suitable SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å).
-
LC System: An isocratic HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer.
2. Method:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.3 mL/min for at least 5 column volumes.
-
Sample Injection: Inject 1-5 µL of the ADC sample.
-
Chromatographic Separation:
-
Elution: Isocratic elution with 100% mobile phase.
-
Flow Rate: 0.3 mL/min.
-
Run Time: 15-20 minutes.
-
Column Temperature: 30 °C.
-
-
MS Detection:
-
Ionization Mode: Positive Ion ESI.
-
Capillary Voltage: 4.0 kV.
-
Source Temperature: 300 °C.
-
Mass Range: m/z 1000-6000.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Confirm the identity of the peaks by deconvoluting the corresponding mass spectra.
-
Protocol 3: RPLC-MS for Reduced ADC Analysis
This protocol is for the analysis of the light and heavy chains of a reduced ADC.
1. Materials:
-
ADC Sample: ~1 mg/mL.
-
Reducing Agent: Dithiothreitol (DTT) solution (e.g., 1 M in water).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
RPLC Column: A C4 or C8 reversed-phase column suitable for protein separation.
-
LC System: A binary pump HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer.
2. Method:
-
Sample Reduction:
-
To 50 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
Column Equilibration: Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.4 mL/min.
-
Sample Injection: Inject the reduced ADC sample.
-
Chromatographic Separation:
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Return to 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60 °C.
-
-
MS Detection:
-
Ionization Mode: Positive Ion ESI.
-
Capillary Voltage: 3.8 kV.
-
Source Temperature: 325 °C.
-
Mass Range: m/z 500-4000.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains in the chromatogram.
-
Deconvolute the mass spectra of each peak to confirm their identity and determine the number of conjugated drugs.
-
Analyze the data to identify any positional isomers.
-
Conclusion
The validation of antibody-linker conjugation is a multifaceted process that requires a suite of orthogonal analytical techniques. LC-MS, in its various forms, provides a powerful platform for the in-depth characterization of ADCs. HIC-MS is the method of choice for accurate DAR determination, while SEC-MS is essential for monitoring aggregation and fragmentation. RPLC-MS, particularly after reduction, offers valuable information on the distribution of the drug on the antibody subunits and can help in identifying positional isomers. By understanding the strengths and limitations of each method and implementing robust experimental protocols, researchers can ensure the quality, consistency, and safety of their ADC candidates, ultimately accelerating their path to the clinic.
References
- 1. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Mono-Sulfone and Bis-Sulfone PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical in the design of stable and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, those based on sulfone chemistry have gained prominence for their ability to form stable covalent bonds with therapeutic payloads. This guide provides an objective, data-driven comparison of two key types of sulfone-based linkers: mono-sulfone and bis-sulfone PEG linkers. We will delve into their reactivity, stability, and applications, supported by experimental data and detailed protocols.
Introduction to Sulfone-Based PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][][3][4] Sulfone-based functional groups, when incorporated into these PEG linkers, offer a robust method for attaching molecules to proteins, most commonly through reaction with cysteine residues.[5][6][7] This guide focuses on the distinct characteristics and advantages of mono-sulfone and bis-sulfone variants.
At a Glance: Mono-Sulfone vs. Bis-Sulfone PEG Linkers
| Feature | Mono-Sulfone PEG Linkers | Bis-Sulfone PEG Linkers |
| Primary Target | Single cysteine residues | Two cysteine residues from a reduced disulfide bond |
| Reaction Type | Michael addition | Bis-alkylation |
| Key Feature | Forms a stable thioether bond, often requires a reduction step to prevent retro-Michael reaction | Re-bridges native disulfide bonds, maintaining protein structure |
| Primary Application | Conjugation to engineered single cysteines | Site-specific conjugation to native disulfide bonds for homogenous ADCs |
| Reported Stability | Significantly more stable than maleimide-based conjugates | Produces highly stable and homogenous conjugates |
Chemical Structures and Reactivity
Mono-Sulfone PEG Linkers are designed to react with a single thiol group, typically from a cysteine residue on a protein. The reaction proceeds via a Michael addition. A key consideration for some mono-sulfone reagents is the potential for a retro-Michael reaction, which can lead to deconjugation. To address this, a reduction step using an agent like sodium borohydride (B1222165) is often employed post-conjugation to create a stable, non-reversible thioether bond.[8]
Bis-Sulfone PEG Linkers are highly reactive bis-alkylation reagents.[9] They are engineered to react with two cysteine thiols that are in close proximity, such as those generated from the reduction of a native disulfide bridge in an antibody.[9][10] This "disulfide re-bridging" is a powerful strategy for creating site-specific and structurally intact bioconjugates, leading to a high degree of homogeneity, which is a critical quality attribute for ADCs.[9] For example, this approach can yield ADCs with a precise drug-to-antibody ratio (DAR) of 4.[9]
Caption: Reaction pathways for mono-sulfone and bis-sulfone PEG linkers.
Performance Comparison: Stability
A critical performance metric for linkers in bioconjugates is their stability, especially in the presence of endogenous thiols like glutathione (B108866) (GSH), which can promote deconjugation of less stable linkers.
Bis-sulfone linkers are also reported to form highly stable conjugates.[9] The re-bridging of the disulfide bond results in a covalent structure that is not susceptible to the same thiol exchange reactions that can plague maleimide-based conjugates.[6][7] The resulting three-carbon bridge maintains the structural integrity of the protein.[9][13]
| Linker Type | Condition | % Conjugation Retained | Reference |
| Mono-Sulfone-PEG | 7 days, 37°C, 1 mM GSH | > 90% | [8][11][12] |
| Maleimide-PEG | 7 days, 37°C, 1 mM GSH | < 70% | [8][11][12] |
| Bis-Sulfone-PEG | Not directly compared in the same study, but reported to form highly stable conjugates. | - | [9] |
Experimental Protocols
Below are generalized methodologies for conjugation using mono-sulfone and bis-sulfone PEG linkers, based on described chemical principles. Researchers should optimize these protocols for their specific protein and linker.
Protocol 1: Conjugation with Mono-Sulfone PEG Linker
Objective: To conjugate a mono-sulfone PEG linker to a protein with a single reactive cysteine.
Materials:
-
Protein with a single surface-accessible cysteine in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Mono-sulfone PEG reagent.
-
Reducing agent solution (e.g., sodium borohydride (NaBH₄) in a compatible buffer).
-
Quenching solution.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Methodology:
-
Protein Preparation: Ensure the target cysteine is reduced and available for conjugation. If necessary, perform a pre-reduction step with a mild reducing agent like TCEP and subsequently remove it.
-
Conjugation Reaction: Dissolve the mono-sulfone PEG reagent in a compatible solvent and add it to the protein solution at a specified molar excess. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).
-
Reduction/Stabilization: Following the initial conjugation, add the sodium borohydride solution to the reaction mixture to reduce the ketone in the linker to a secondary alcohol, thus stabilizing the conjugate and preventing the retro-Michael reaction.[8] Allow this reaction to proceed for a specified time (e.g., 30 minutes).
-
Quenching: Quench the reaction by adding a suitable quenching agent to consume excess reactive species.
-
Purification: Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis.
-
Analysis: Characterize the final conjugate for purity, concentration, and degree of labeling using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Caption: Experimental workflow for mono-sulfone PEG linker conjugation.
Protocol 2: Conjugation with Bis-Sulfone PEG Linker (Disulfide Re-bridging)
Objective: To conjugate a bis-sulfone PEG linker to a protein by re-bridging a native disulfide bond.
Materials:
-
Antibody or protein with accessible disulfide bonds in a suitable buffer.
-
Reducing agent (e.g., TCEP or DTT).
-
Bis-sulfone PEG reagent.
-
Quenching solution (e.g., N-acetylcysteine).
-
Purification system (e.g., SEC).
Methodology:
-
Disulfide Reduction: Add a controlled amount of a reducing agent to the protein solution to selectively reduce the target interchain disulfide bonds while preserving intramolecular disulfides. Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or buffer exchange to prevent interference with the subsequent conjugation step.
-
Conjugation Reaction: Add the bis-sulfone PEG reagent to the reduced protein solution. The bis-sulfone will react with the two newly formed thiol groups, re-forming a bridge.[9] Incubate the reaction under optimized conditions (temperature, time).
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted bis-sulfone linker.
-
Purification: Purify the ADC or bioconjugate to remove unreacted linkers, drugs, and other impurities.
-
Analysis: Analyze the final product for homogeneity, drug-to-antibody ratio (DAR), purity, and aggregation using methods like HIC-HPLC, RP-HPLC, and SEC.
Caption: Experimental workflow for bis-sulfone PEG linker conjugation.
Conclusion
Both mono-sulfone and bis-sulfone PEG linkers represent advanced chemical tools that offer significant advantages in stability over traditional maleimide-based approaches. The choice between them is primarily dictated by the conjugation strategy:
-
Mono-sulfone PEG linkers are ideal for conjugating a payload to a single, engineered cysteine residue, providing a highly stable thioether linkage after a requisite stabilization step.
-
Bis-sulfone PEG linkers are the preferred choice for site-specific conjugation via disulfide re-bridging. This method not only yields a stable conjugate but also preserves the protein's native structure and results in a highly homogenous product, a critical factor for therapeutic applications like ADCs.
As the demand for more stable and precisely defined bioconjugates grows, sulfone-based linkers are poised to become increasingly integral to the design and development of next-generation protein therapeutics.
References
- 1. chempep.com [chempep.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 5. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
Evaluating the Impact of PEGylation on Biologic Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a biologic, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments. This guide provides an objective comparison of PEGylated versus non-PEGylated biologics, supported by experimental data and detailed methodologies, to aid researchers in evaluating the potential benefits of this technology for their molecules of interest.
The Transformative Effect of PEGylation on Pharmacokinetics
PEGylation primarily improves the therapeutic profile of a biologic by increasing its hydrodynamic size. This modification leads to several key pharmacokinetic advantages:
-
Extended Circulatory Half-Life: The increased size reduces the rate of renal clearance, significantly prolonging the time the biologic remains in circulation. This allows for less frequent dosing, improving patient compliance and convenience.[1][2][3]
-
Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the protein surface, shielding them from the immune system and reducing the risk of an anti-drug antibody (ADA) response.[1][2][4]
-
Enhanced Stability: PEGylation can protect the biologic from proteolytic degradation, leading to greater stability in vivo.[1][3]
-
Improved Solubility: For hydrophobic molecules, the addition of the hydrophilic PEG polymer can enhance solubility.[1][3]
However, it is crucial to consider the potential downsides of PEGylation, which include:
-
Reduced Biological Activity: The PEG chains can sometimes sterically hinder the interaction of the biologic with its target receptor, potentially leading to a decrease in in vitro potency. This is often compensated for by the extended in vivo exposure.[2]
-
Anti-PEG Antibodies: Although PEG itself is considered to have low immunogenicity, the development of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the PEGylated drug.[5]
-
Manufacturing Complexity: The PEGylation process adds complexity and cost to manufacturing, requiring precise control to ensure consistency.[2]
Comparative Pharmacokinetic Data
The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of several key biologics.
Table 1: Granulocyte Colony-Stimulating Factor (G-CSF)
| Parameter | Filgrastim (non-PEGylated) | Pegfilgrastim (PEGylated) | Fold Change |
| Half-life (t½) | ~3.5 hours | 15 - 80 hours | ~4-23 fold increase[4] |
| Clearance | Primarily renal and neutrophil-mediated | Primarily neutrophil-mediated | Reduced[6] |
| Dosing Frequency | Daily | Once per chemotherapy cycle | Reduced[6] |
Table 2: L-Asparaginase
| Parameter | Native E. coli L-Asparaginase | Pegaspargase (PEGylated) | Fold Change |
| Half-life (t½) | ~1.28 days | ~5.73 days | ~4.5 fold increase |
| Clearance | Higher | Lower[7] | Reduced[7] |
| Immunogenicity | Higher incidence of hypersensitivity | Reduced incidence of hypersensitivity | Reduced |
Table 3: Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)
| Parameter | Recombinant Human TIMP-1 (rhTIMP-1) | PEG20K-TIMP-1 (PEGylated) | Fold Change |
| Plasma Half-life (t½) | 1.1 hours | 28 hours | ~25 fold increase[8] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetics of a PEGylated biologic in a rodent model.
1. Animal Model:
- Select an appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice).
- Animals should be healthy and of a specific age and weight range.
- House animals in a controlled environment with a standard diet and water ad libitum.
2. Dosing:
- Administer the non-PEGylated and PEGylated biologic to separate groups of animals.
- The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) should be relevant to the intended clinical use.[8][9]
- A typical dose for a pharmacokinetic study in mice is in the range of 1-10 mg/kg.[8]
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours) post-administration.
- Blood can be collected via tail vein, saphenous vein, or cardiac puncture (terminal procedure).
- Process blood to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalysis:
- Quantify the concentration of the biologic in the plasma/serum samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the concentration-time curve (AUC)
- Half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of PEGylated Protein
This is a general protocol for a sandwich ELISA to quantify a PEGylated protein in plasma samples.
1. Plate Coating:
- Coat a 96-well microplate with a capture antibody specific to the biologic overnight at 4°C.
2. Blocking:
- Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
- Prepare a standard curve using known concentrations of the PEGylated protein.
- Add standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
- Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the biologic. Incubate for 1-2 hours at room temperature.
5. Streptavidin-HRP Incubation:
- Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
6. Substrate Development:
- Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
7. Data Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Generate a standard curve and calculate the concentration of the PEGylated protein in the unknown samples.[10][11][12]
Size-Exclusion Chromatography (SEC) for Separation of PEGylated and Non-PEGylated Proteins
SEC is a powerful technique to separate proteins based on their hydrodynamic radius, making it ideal for analyzing PEGylation reactions.[][14]
1. System and Column:
- Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
- Select a size-exclusion column with a pore size appropriate for the molecular weight range of the native and PEGylated protein.[15]
2. Mobile Phase:
- A typical mobile phase is an aqueous buffer, such as phosphate-buffered saline (PBS), at a neutral pH.[15]
3. Sample Preparation:
- Dissolve the sample mixture (containing both PEGylated and non-PEGylated protein) in the mobile phase.
4. Chromatography:
- Inject the sample onto the column and run the separation at a constant flow rate.
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 214 nm).[15]
5. Data Analysis:
- The larger PEGylated protein will elute earlier than the smaller, non-PEGylated protein.
- The peak areas can be used to determine the relative amounts of each species in the mixture.[16]
Visualizations
Caption: Experimental workflow for evaluating the pharmacokinetics of a PEGylated biologic.
Caption: Impact of PEGylation on receptor binding and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. abcam.com [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatogram Detail [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison: Active-Mono-Sulfone-PEG8-acid vs. Other Thiol-Reactive Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a thiol-reactive crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of Active-Mono-Sulfone-PEG8-acid against other widely used thiol-reactive crosslinkers, including maleimides, haloacetyls, and vinyl sulfones. By examining key performance metrics, this guide aims to empower researchers to make informed decisions for their specific bioconjugation needs, from basic research to the development of therapeutics like antibody-drug conjugates (ADCs).
The strategic modification of proteins and other biomolecules at cysteine residues is a cornerstone of modern biotechnology. The unique reactivity of the thiol group allows for site-specific conjugation, which is crucial for creating well-defined and functional bioconjugates. While maleimide-based linkers have historically been the workhorse in this field, concerns about the stability of the resulting thioether bond have driven the development of alternative chemistries. This compound has emerged as a promising alternative, offering enhanced stability without compromising conjugation efficiency.
Comparative Performance of Thiol-Reactive Crosslinkers
The selection of an optimal thiol-reactive crosslinker hinges on a balance between reaction kinetics and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of this compound and other common thiol-reactive linkers.
| Crosslinker Chemistry | Reactive Group | Reaction Mechanism | Typical Reaction pH | Relative Reaction Rate |
| Active-Mono-Sulfone | Activated Sulfone | Michael Addition | 7.5 - 9.0 | Moderate to Fast |
| Maleimide (B117702) | Maleimide | Michael Addition | 6.5 - 7.5[1] | Very Fast[1] |
| Haloacetyl (Iodo/Bromo) | Iodoacetyl/Bromoacetyl | Nucleophilic Substitution | 7.2 - 8.5 | Moderate[2] |
| Vinyl Sulfone | Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Moderate to Fast[3] |
| Crosslinker Chemistry | Resulting Linkage | Stability | Key Advantages | Key Disadvantages |
| Active-Mono-Sulfone | Thioether | High | Forms a highly stable, irreversible bond.[3] | Reaction can be slower than maleimides. |
| Maleimide | Thiosuccinimide | Moderate | Very fast and efficient reaction.[1] | Prone to retro-Michael addition (deconjugation) and thiol exchange.[4] |
| Haloacetyl (Iodo/Bromo) | Thioether | Very High | Forms a very stable, irreversible thioether bond.[2] | Slower reaction rate compared to maleimides; potential for off-target reactions at high pH.[5] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[3] | Generally requires slightly higher pH for optimal reaction. |
Quantitative Stability Data: Mono-Sulfone vs. Maleimide
A key differentiator for thiol-reactive linkers is the stability of the conjugate in a biological environment, where competing thiols like glutathione (B108866) are abundant. A study directly comparing the stability of hemoglobin PEGylated with either a maleimide-PEG or a mono-sulfone-PEG linker provides compelling evidence for the superior stability of the sulfone-based conjugate.
| Conjugate | Incubation Conditions | % Intact Conjugate Remaining |
| Hemoglobin-mono-sulfone-PEG | 37°C, 7 days, 1mM Glutathione | > 90% |
| Hemoglobin-maleimide-PEG | 37°C, 7 days, 1mM Glutathione | < 70% |
This data highlights the significant advantage of mono-sulfone chemistry for applications requiring long-term in vivo stability.
Experimental Protocols
To ensure a fair and accurate comparison of different thiol-reactive crosslinkers, it is essential to follow a standardized experimental protocol. The following is a generalized procedure for a comparative conjugation and stability study.
Protocol 1: Comparative Conjugation of a Thiol-Containing Protein
Objective: To compare the conjugation efficiency of this compound, a maleimide linker, and a haloacetyl linker to a model protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., Bovine Serum Albumin with a free cysteine)
-
This compound
-
Maleimide-functionalized crosslinker (e.g., SMCC)
-
Haloacetyl-functionalized crosslinker (e.g., Iodoacetyl-PEG4-acid)
-
Conjugation Buffer A (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Conjugation Buffer B (e.g., Borate Buffer, pH 8.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
-
SDS-PAGE analysis equipment
-
Mass spectrometer
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized, reduce the protein with a 10-fold molar excess of TCEP in Conjugation Buffer A for 1 hour at room temperature. Remove the excess TCEP using a desalting column, exchanging the buffer to the appropriate conjugation buffer.
-
Crosslinker Preparation: Prepare 10 mM stock solutions of each crosslinker in an anhydrous solvent like DMSO.
-
Conjugation Reaction:
-
For the maleimide linker, react the protein with a 10-fold molar excess of the crosslinker in Conjugation Buffer A for 2 hours at room temperature.
-
For the this compound and haloacetyl linker, react the protein with a 10-fold molar excess of the respective crosslinker in Conjugation Buffer B for 4 hours at room temperature.
-
-
Quenching: Quench the unreacted crosslinkers by adding L-cysteine to a final concentration of 10 mM and incubating for 15 minutes.
-
Purification: Remove excess crosslinker and quenching reagent using a desalting column, exchanging the buffer to a storage buffer (e.g., PBS, pH 7.4).
-
Analysis:
-
SDS-PAGE: Analyze the purified conjugates by non-reducing SDS-PAGE to visualize the shift in molecular weight, indicating successful conjugation.
-
Mass Spectrometry: Determine the precise mass of the conjugates to confirm the number of attached linkers (degree of labeling).
-
Protocol 2: Comparative Stability of Bioconjugates
Objective: To compare the stability of the bioconjugates prepared in Protocol 1 in the presence of a competing thiol.
Materials:
-
Purified bioconjugates from Protocol 1
-
Glutathione (GSH)
-
Incubation Buffer (PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
Procedure:
-
Sample Preparation: Dilute each bioconjugate to a final concentration of 1 mg/mL in Incubation Buffer. Prepare two sets of samples for each conjugate: one with 5 mM GSH and a control without GSH.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining. The appearance of a peak corresponding to the unconjugated protein indicates deconjugation.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each linker and condition to determine the stability profile.
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis and Characterization
The synthesis of an ADC is a prime example of where the choice of a thiol-reactive linker is critical. The following diagram illustrates a typical workflow for preparing and characterizing an ADC using a thiol-reactive crosslinker.
Caption: Workflow for the synthesis and characterization of an antibody-drug conjugate (ADC).
Logical Pathway for Crosslinker Selection
The decision-making process for selecting the most appropriate thiol-reactive crosslinker can be visualized as a logical pathway.
Caption: Decision pathway for selecting a thiol-reactive crosslinker.
Conclusion
The landscape of thiol-reactive crosslinkers has evolved to offer researchers a range of options with distinct advantages and disadvantages. While traditional maleimides provide rapid and efficient conjugation, the superior stability of the thioether bond formed by this compound makes it an excellent choice for applications where conjugate stability is paramount, such as in the development of long-circulating therapeutics. Haloacetyls and vinyl sulfones also offer highly stable linkages. Ultimately, the optimal choice of crosslinker depends on a careful consideration of the specific requirements of the application, including the desired reaction kinetics, the required stability of the final bioconjugate, and the nature of the biomolecules being conjugated. By leveraging the comparative data and protocols presented in this guide, researchers can confidently select the most appropriate tool to advance their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Confirming Site-Specificity of Conjugation: A Guide to Peptide Mapping
For researchers, scientists, and drug development professionals, confirming the precise location of conjugation is a critical step in the development of bioconjugates like antibody-drug conjugates (ADCs). Peptide mapping has emerged as the gold standard for this characterization, providing detailed, site-specific information. This guide compares peptide mapping with alternative methods and provides the experimental data and protocols necessary for its successful implementation.
The Power of Peptide Mapping in Bioconjugate Analysis
Peptide mapping is an analytical technique used to identify the exact locations of drug-linker attachment on a monoclonal antibody (mAb) or other protein.[1] The process involves the enzymatic digestion of the bioconjugate into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This "bottom-up" approach provides high-resolution data, enabling the confirmation of conjugation sites and the identification of any unexpected modifications.[3][4]
A key challenge in the peptide mapping of ADCs is the hydrophobic nature of the drug-linker payload, which can lead to poor recovery of conjugated peptides and hinder enzymatic digestion.[2] Optimized protocols often incorporate denaturants and may require adjustments to digestion conditions to ensure complete analysis.[2]
Experimental Protocol: A Step-by-Step Guide to Peptide Mapping
The following protocol provides a generalized workflow for the peptide mapping of an antibody-drug conjugate.
Materials:
-
100 mM Tris-HCl, pH 7.8 buffer
-
Denaturing Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8 buffer
-
500 mM dithiothreitol (B142953) (DTT)
-
500 mM iodoacetamide (B48618) (IAM)
-
1 mg/mL lyophilized trypsin
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dilute the ADC sample to 1 mg/mL in 500 µL of denaturing buffer.[1]
-
Add 5 µL of 500 mM DTT and incubate at 37°C for 30 minutes in the dark to reduce disulfide bonds.[1]
-
Cool the sample to room temperature and add 10.2 µL of 500 mM IAM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.[1]
-
-
Buffer Exchange:
-
Perform a buffer exchange on the reduced and alkylated sample using a spin desalting column to remove urea and other small molecules, exchanging the buffer to 100 mM Tris-HCl, pH 7.8.[1]
-
-
Enzymatic Digestion:
-
LC-MS/MS Analysis:
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Separate the resulting peptides using a reverse-phase liquid chromatography (RPLC) system with a suitable gradient.[1] A typical gradient might be:
-
0-4 min: 0% Mobile Phase B (MPB: 0.1% FA in ACN)
-
4-64 min: 0-65% MPB
-
64-74 min: 65-100% MPB
-
74-79 min: 100% MPB
-
79-80 min: 100-0% MPB
-
80-90 min: 0% MPB[1]
-
-
Detect the peptides using a mass spectrometer. It is recommended to monitor both a general peptide wavelength (214 nm) and the specific absorbance maximum of the drug-linker to easily identify conjugated peptides.[1]
-
Fragment the peptides using MS/MS to determine their amino acid sequence and pinpoint the exact site of conjugation.[1][4]
-
Quantitative Analysis: Stable Isotope Labeling Peptide Mapping
While standard peptide mapping is excellent for qualitative site confirmation, quantitative analysis of conjugation levels at specific sites can be challenging due to differences in ionization efficiency between conjugated and unconjugated peptides.[3] Stable Isotope Labeling (SIL) peptide mapping addresses this by introducing a stable isotope-labeled version of the payload.[3] This creates peptide pairs with similar ionization efficiencies, allowing for accurate quantification of site-specific conjugation.[3]
Experimental Protocol for SIL Peptide Mapping:
The initial steps of denaturation, reduction, alkylation, and digestion are similar to the standard protocol. The key difference lies in the conjugation step where a mixture of natural and SIL-labeled payload is used.
-
Conjugation with SIL Payload: During the ADC production, the protein is conjugated with a mixture of the natural payload and a stable isotope-labeled version of the payload (e.g., mcMMAF and SIL-mcMMAF).[3]
-
Peptide Mapping: The resulting ADC is then subjected to the standard peptide mapping protocol as described above.
-
Data Analysis:
-
In the mass spectra, conjugated peptides will appear as pairs with a defined mass difference corresponding to the stable isotope label.[3]
-
The site conjugation level is calculated using the following equation:
-
Conjugation (%) = (DL1 peak area) / (total peak area) × 100
-
Where DL1 is the drug-loaded peptide and the total peak area includes both the labeled and unlabeled conjugated peptides.[3]
-
-
Quantitative Data Summary:
The table below summarizes representative data from a study using SIL peptide mapping to quantify site-specific conjugation levels for a cysteine-conjugated ADC across samples with different drug-to-antibody ratios (DARs).[3]
| DAR Sample | Light Chain Conjugation (%) | Heavy Chain Fab Conjugation (%) |
| Low DAR | 41.8 | 42.5 |
| Mid DAR | 65.2 | 66.1 |
| High DAR | 85.8 | 86.3 |
These results demonstrate the ability of SIL peptide mapping to provide precise, "bottom-up" determination of ADC DAR and highlight its potential for more granular control and understanding of the conjugation process.[3]
Comparison with Alternative Methods
While peptide mapping is the benchmark for site-specificity, other methods are often used for complementary characterization of ADCs.
| Method | Principle | Advantages | Disadvantages |
| Peptide Mapping | Enzymatic digestion followed by LC-MS/MS analysis of peptides.[1] | Provides precise, site-specific conjugation information.[4] High resolution and sequence coverage.[5] | Can be time-consuming.[6] Hydrophobic payloads can present challenges.[2] |
| Intact/Subunit Mass Analysis | LC-MS analysis of the intact or partially fragmented (subunit) ADC.[7] | Provides global drug-to-antibody ratio (DAR).[7] Faster than peptide mapping.[8] | Does not provide site-specific information.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which correlates with DAR.[6] | Can resolve and quantify different DAR species.[6] | Does not provide site-specific information. |
| Drug Deconjugation-Assisted Peptide Mapping | Enzymatic or chemical removal of the drug moiety before peptide mapping.[9] | Improves MS/MS fragmentation and identification of conjugation sites.[9] Reduces bias in site occupancy calculations.[9] | Requires an additional deconjugation step. Applicable to cleavable linkers.[9] |
Conclusion
Peptide mapping is an indispensable tool for the in-depth characterization of bioconjugates, providing unambiguous confirmation of conjugation site-specificity. While challenges related to the hydrophobicity of drug-linkers exist, optimized protocols and innovative approaches like stable isotope labeling and drug deconjugation-assisted mapping have enhanced its quantitative power and robustness. For a comprehensive understanding of an ADC's critical quality attributes, a multi-faceted approach combining peptide mapping with orthogonal methods like intact mass analysis and HIC is recommended. This ensures not only the confirmation of site-specificity but also an accurate assessment of the overall drug load and distribution.
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 2. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Drug deconjugation-assisted peptide mapping by LC-MS/MS to identify conjugation sites and quantify site occupancy for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Immunogenic Potential of Different PEGylated Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biotherapeutics. By increasing hydrodynamic size and masking epitopes, PEGylation can significantly extend circulation half-life, enhance stability, and reduce the immunogenicity of the native molecule. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially causing hypersensitivity reactions. This guide provides a comparative assessment of the immunogenic potential of different PEGylated linkers, supported by experimental data and detailed methodologies, to aid researchers in the selection of optimal PEGylation strategies.
Factors Influencing the Immunogenicity of PEGylated Conjugates
The immunogenic potential of a PEGylated conjugate is a multifactorial issue, influenced by the physicochemical properties of the PEG polymer, the nature of the conjugated molecule, and the chemistry of the linker used for conjugation.
Key Factors Include:
-
PEG Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) have been shown to be more immunogenic than their lower molecular weight counterparts.[1]
-
PEG Architecture: The structure of the PEG polymer plays a crucial role. While branched PEGs may offer better shielding of the conjugated molecule, some studies suggest that branching itself has an insignificant effect on the anti-PEG immune response.[2]
-
PEG Terminus: The functional group at the end of the PEG chain can influence immunogenicity. For instance, studies have suggested that hydroxy-terminated PEGs (HO-PEG) may be less immunogenic than methoxy-terminated PEGs (mPEG).[3]
-
Linker Chemistry: The chemical bond used to attach PEG to the therapeutic molecule can impact the overall immunogenicity of the conjugate. The stability of the linker is a critical factor, as unstable linkages can lead to deconjugation and exposure of immunogenic epitopes. While some studies suggest that different linker chemistries, such as amide and succinyl linkages, may induce similar levels of anti-PEG antibodies, other evidence indicates that certain chemistries, like those involving maleimide, could enhance immunogenicity in specific contexts.[1][4]
-
Cleavability: The use of cleavable versus non-cleavable linkers is another important consideration. Cleavable linkers are designed to release the therapeutic payload under specific physiological conditions, which can be advantageous for targeted drug delivery.[5] Non-cleavable linkers provide a stable connection, which is often preferred for extending the circulation time of the therapeutic.[5] The choice between these depends on the specific therapeutic application and can influence the immunogenic profile.
Comparative Data on the Immunogenicity of PEGylated Linkers
The following tables summarize available quantitative data from studies assessing the immunogenic potential of different PEGylated molecules. It is important to note that direct head-to-head comparisons of a wide range of modern linker chemistries under identical experimental conditions are limited in the current literature.
Table 1: Influence of PEG Molecular Weight on Anti-PEG Antibody Response
| PEG Molecular Weight (Da) | Conjugated Protein | Antibody Isotype | Relative Anti-PEG Antibody Titer (Arbitrary Units) | Reference |
| 5,000 | Tetanus Toxoid | IgM & IgG1 | Lower | [2] |
| 20,000 | Tetanus Toxoid | IgM & IgG1 | Higher | [2] |
Table 2: Influence of Linker Chemistry on Anti-PEG Antibody Production
| Linker Chemistry | Conjugated Protein | Antibody Isotype | Outcome | Reference |
| Amide | Asparaginase | Not Specified | Similar levels of anti-PEG antibody production | [1] |
| Succinyl | Asparaginase | Not Specified | Similar levels of anti-PEG antibody production | [1] |
Table 3: Complement Activation by PEGylated Nanoparticles
| PEG Terminus | Nanoparticle Core | Complement Activation Marker | Result | Reference |
| Methoxy (mPEG) | Gold Nanoparticles | SC5b-9 | Higher Complement Activation | [3] |
| Hydroxy (HO-PEG) | Gold Nanoparticles | SC5b-9 | Lower Complement Activation | [3] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the immunogenic potential of PEGylated linkers. Below are methodologies for key assays.
Protocol 1: Anti-PEG IgM and IgG ELISA
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgM and IgG antibodies in serum samples.
Materials:
-
High-binding 96-well ELISA plates
-
PEG-conjugated protein (e.g., PEG-BSA) for coating
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Serum samples from immunized and control animals/patients
-
Anti-IgM HRP-conjugated secondary antibody
-
Anti-IgG HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of PEG-conjugated protein (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-IgM or anti-IgG secondary antibody (diluted in blocking buffer) to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Complement Activation Assay (SC5b-9 Measurement)
This protocol outlines a method to quantify the terminal complement complex (SC5b-9) as a marker of complement activation in human serum upon exposure to PEGylated materials.
Materials:
-
PEGylated nanoparticles or conjugates
-
Normal human serum (NHS)
-
Veronal buffered saline (VBS)
-
SC5b-9 ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Serum Preparation: Obtain fresh normal human serum and keep on ice.
-
Incubation: Incubate the PEGylated material with NHS at a specified concentration (e.g., 1 mg/mL) in VBS for a defined period (e.g., 30 minutes) at 37°C. A negative control (VBS alone) and a positive control (e.g., zymosan) should be included.
-
Stopping Reaction: Stop the complement activation by adding an EDTA-containing buffer.
-
SC5b-9 Quantification: Quantify the amount of SC5b-9 in the serum samples using a commercial SC5b-9 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of SC5b-9 generated by the different PEGylated materials to the negative and positive controls.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Immune response pathway to PEGylated conjugates.
Caption: Overview of the complement activation cascade.
Caption: Tiered workflow for immunogenicity assessment.
Conclusion
The immunogenicity of PEGylated conjugates is a critical parameter to consider during the development of biotherapeutics. While PEGylation offers significant advantages in improving drug stability and circulation time, a thorough understanding and assessment of the potential for an anti-PEG immune response are paramount. The choice of PEG molecular weight, architecture, and terminus, along with the specific linker chemistry, can all profoundly influence the immunogenic profile of the final conjugate. A robust immunogenicity assessment strategy, employing a tiered approach of screening, confirmation, and characterization of anti-PEG antibodies and complement activation, is crucial for ensuring the safety and efficacy of these promising therapeutics. Further research into novel, less immunogenic linker technologies will continue to advance the field of bioconjugate drug development.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 3. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
Safety Operating Guide
Proper Disposal of Active-Mono-Sulfone-PEG8-acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural steps for the safe disposal of Active-Mono-Sulfone-PEG8-acid (CAS 2055048-45-6), a PEG-based PROTAC linker.[1] While this chemical is shipped as non-hazardous under ambient temperatures, it is intended for research use only and requires careful handling and disposal to mitigate risks to personnel and the environment.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All laboratory personnel handling this compound should be trained in proper hazardous waste management.[3] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Chemical Properties and Hazard Assessment
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier for detailed hazard information. In the absence of a specific SDS, a conservative approach based on the chemical's structure—containing a sulfone group, a polyethylene (B3416737) glycol (PEG) chain, and a carboxylic acid—is necessary.
| Property | Value/Information | Source |
| CAS Number | 2055048-45-6 | [2][4] |
| Molecular Formula | C37H53NO14S | [2] |
| Molecular Weight | 767.88 g/mol | [2][4] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[2] | [2] |
| Known Hazards | Shipped as non-hazardous, but should be handled with care as a laboratory chemical.[2] For research use only, not for human or veterinary use.[2] | [2] |
Note: This data is based on supplier information and general chemical knowledge. Always refer to the supplier-provided SDS for complete and accurate information.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6][7]
Experimental Protocol: Waste Segregation and Collection
-
Waste Characterization : Treat all waste containing this compound as hazardous chemical waste.[3] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, tubes, and gloves.
-
Container Selection :
-
Waste Segregation :
-
Store waste containing this compound separately from incompatible chemicals.
-
Specifically, keep it separate from strong bases and oxidizing agents. While sulfones are relatively inert, this is a general best practice.[9]
-
If dissolved in a solvent (e.g., DMSO), the waste should be segregated based on the solvent's hazardous characteristics (e.g., flammable liquids).
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all contents, including "this compound" and any solvents, with their approximate concentrations or volumes.
-
Include the date when the first waste was added to the container.
-
-
Accumulation :
Disposal Procedure
-
Requesting Pickup : Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often up to one year for partially filled containers), arrange for its disposal through your institution's EHS or hazardous waste management program.[6][8]
-
Empty Container Disposal :
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., water or another solvent capable of dissolving the compound).
-
Collect all rinsate and dispose of it as hazardous waste.[3]
-
After triple rinsing, deface or remove all hazardous labels from the container before placing it in the regular trash.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always default to the guidance provided by your local EHS office and the product's specific Safety Data Sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. vumc.org [vumc.org]
- 4. This compound, CAS 2055048-45-6 | AxisPharm [axispharm.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Sulfone - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling Active-Mono-Sulfone-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Active-Mono-Sulfone-PEG8-acid, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This product is intended for research use only and is not for human or veterinary use.[1][2]
I. Personal Protective Equipment (PPE) and Safety Measures
While this compound is shipped as a non-hazardous chemical, proper laboratory hygiene and safety protocols should always be observed.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against accidental splashes of solutions. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the compound. | ASTM F739 |
| Body Protection | Laboratory coat or disposable gown. | Protects skin and personal clothing from contamination. | N/A |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator may be necessary if dusts are generated. | Minimizes inhalation of airborne particles. | NIOSH/MSHA |
An eyewash station and safety shower must be readily accessible in the work area.[3]
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Chemical Formula | C₃₇H₅₃NO₁₄S[1][4] |
| Molecular Weight | 767.88 g/mol [1] |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO[1] |
| CAS Number | 2055048-45-6[1] |
III. Step-by-Step Handling and Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a dry, dark place.[1]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[1]
-
For long-term storage (months to years), store at -20°C.[1]
2. Preparation for Use:
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.[3]
-
Ensure the work surface is clean and decontaminated.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Allow the compound to reach room temperature before opening to prevent condensation.
3. Weighing and Dissolving:
-
When weighing the solid, avoid generating dust.
-
To prepare a solution, slowly add the solid to the solvent (e.g., DMSO) to avoid splashing.
-
Keep the container tightly closed when not in use.[3]
4. Post-Handling and Decontamination:
-
Decontaminate all equipment and work surfaces after use.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
IV. Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[3]
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area.[3]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[3]
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office.[3]
Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
